Product packaging for 3,5-Dinonylphenol(Cat. No.:CAS No. 58085-76-0)

3,5-Dinonylphenol

Cat. No.: B15366419
CAS No.: 58085-76-0
M. Wt: 346.6 g/mol
InChI Key: LAVFEHMYWVKTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dinonylphenol is a useful research compound. Its molecular formula is C24H42O and its molecular weight is 346.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O B15366419 3,5-Dinonylphenol CAS No. 58085-76-0

Properties

CAS No.

58085-76-0

Molecular Formula

C24H42O

Molecular Weight

346.6 g/mol

IUPAC Name

3,5-di(nonyl)phenol

InChI

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-23(21-24(25)20-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3

InChI Key

LAVFEHMYWVKTNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC(=C1)O)CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dinonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinonylphenol is a disubstituted alkylphenol of interest in various research and industrial applications. Unlike its more common ortho and para isomers, the synthesis of this compound presents unique challenges due to the directing effects of the phenolic hydroxyl group. Standard electrophilic substitution reactions, such as Friedel-Crafts alkylation of phenol, predominantly yield ortho- and para-substituted products. Consequently, the synthesis of the 3,5-isomer necessitates a multi-step approach. This guide outlines a proposed synthetic pathway and purification strategies based on analogous chemical transformations for 3,5-dialkylphenols, providing detailed experimental protocols and relevant quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis and purification of this specific isomer.

Introduction

Alkylphenols are a broad class of organic compounds with wide-ranging industrial applications, from the production of surfactants and antioxidants to additives for fuels and lubricants.[1] Among these, dinonylphenols exist as various isomers, with the substitution pattern of the nonyl groups on the phenol ring significantly influencing their physical, chemical, and biological properties. While extensive research has been conducted on para-nonylphenol due to its prevalence and estrogenic activity, the 3,5-disubstituted isomer remains less explored.[2]

The synthesis of this compound is not straightforward. The electron-donating hydroxyl group of phenol directs incoming electrophiles to the ortho and para positions, making the direct alkylation of phenol with nonene an unsuitable method for obtaining the desired meta-substituted product. This guide, therefore, explores a plausible multi-step synthetic route, drawing parallels from established syntheses of other 3,5-dialkylphenols. Additionally, it addresses the critical aspect of purification, which is often complicated by the presence of isomeric impurities.

Proposed Synthesis of this compound

Given the challenges of direct alkylation, a multi-step synthetic strategy is proposed. This approach involves the construction of a suitably substituted aromatic precursor followed by the introduction of the nonyl groups and subsequent conversion to the target phenol. A feasible route, analogous to the synthesis of other 3,5-dialkylphenols, could start from a 1,3,5-trisubstituted benzene derivative.

A potential synthetic pathway is outlined below:

Synthesis_Workflow A 1,3,5-Trinitrobenzene B 3,5-Dinitroaniline A->B Partial Reduction (e.g., Na2S or (NH4)2S) C 3,5-Dinitrophenol B->C Diazotization & Hydrolysis (NaNO2, H2SO4, heat) D 3,5-Diaminophenol C->D Reduction (e.g., H2/Pd-C or Sn/HCl) E This compound D->E Double Sandmeyer-type Reaction (1. NaNO2, HBr 2. Nonylmagnesium bromide, Cu(I) catalyst) or Double Suzuki-type Coupling (with Nonylboronic acid derivative) Purification_Workflow Crude Crude this compound (from synthesis) Distillation Fractional Distillation (under vacuum) Crude->Distillation Removal of low/high boiling impurities Chromatography Preparative Chromatography (e.g., HPLC or SFC) Distillation->Chromatography Separation of isomers Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure Pure this compound Crystallization->Pure Signaling_Pathway cluster_cell Cell NP Nonylphenol (NP) ER Estrogen Receptor (ER) NP->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates Protein Protein Synthesis Gene->Protein Leads to Effect Physiological Effect (e.g., altered cell growth, differentiation) Protein->Effect

References

A Technical Guide to 3,5-Dinonylphenol: Properties, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dinonylphenol, focusing on its chemical identity, physicochemical properties, and analytical methodologies. It also delves into the known biological interactions of the broader class of dinonylphenols, offering context for researchers in toxicology and drug development.

Core Chemical Identifiers

The specific isomer this compound is identified by the following:

  • CAS Number: 58085-76-0[1][2]

  • Molecular Formula: C₂₄H₄₂O

  • Molecular Weight: 346.59 g/mol [2]

It is crucial to distinguish this compound from technical mixtures of dinonylphenol isomers, which are often assigned different CAS numbers (e.g., 1323-65-5) and may exhibit varying properties.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes the known properties for "Dinonylphenol (mixed isomers)." These values provide a general reference for handling and experimental design.

PropertyValueSource
Appearance Colourless to pale-yellow viscous liquid[3][4]
Boiling Point 455.3 °C at 101.3 kPa[3]
Melting Point -13 °C[3]
Flash Point 214.7 °C[3]
Density 0.901 g/cm³[3]
Water Solubility 0.00011 mg/L at 25 °C (practically insoluble)[3]
LogP (estimated) 10.5[3]

Experimental Protocols

The analysis of dinonylphenols, including the 3,5-isomer, typically involves chromatographic techniques coupled with mass spectrometry. Below are generalized methodologies based on established protocols for nonylphenol analysis.

Sample Preparation: Extraction from Aqueous and Solid Matrices
  • Objective: To isolate dinonylphenol from the sample matrix.

  • Liquid Samples (e.g., water):

    • Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., sulfuric acid).

    • Perform a liquid-liquid extraction using a non-polar solvent such as n-hexane or a mixture of hexane and acetone.

    • The organic phase is collected and dried, often using anhydrous sodium sulfate.

    • The extract is then concentrated to a smaller volume, typically under a gentle stream of nitrogen.

  • Solid Samples (e.g., sediment, tissue):

    • Homogenize the sample.

    • Perform a Soxhlet extraction or an ultrasonic-assisted extraction with a suitable solvent mixture (e.g., hexane/acetone).

    • The resulting extract is then purified, often using column chromatography with a stationary phase like deactivated alumina, to remove interfering substances.

    • The purified extract is concentrated before analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify dinonylphenol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), often a triple quadrupole for enhanced selectivity and sensitivity (GC-MS/MS).

  • Methodology:

    • Derivatization (Optional but common): To increase volatility, the phenolic hydroxyl group can be derivatized. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.

    • Injection: An aliquot of the prepared sample is injected into the GC. A programmed temperature vaporizing (PTV) injector can optimize the transfer of analytes to the column.

    • Separation: A capillary column (e.g., a 100-m column for high resolution of isomers) is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up to elute the compounds of interest.

    • Detection and Quantification: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic fragment ions of dinonylphenol. For structural confirmation, full scan mode can be used.

Signaling Pathway Interactions: Endocrine Disruption

Dinonylphenols, as a class of alkylphenols, are recognized as xenoestrogens—environmental compounds that can mimic the effects of estrogen. This activity is isomer-dependent, with different nonylphenol isomers exhibiting varying potencies in their interaction with estrogen receptors.[5][6][7] The estrogenic activity of this compound specifically has not been extensively characterized in comparison to other isomers.

The general mechanism of action involves the binding of the dinonylphenol molecule to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. This binding can initiate a cascade of cellular events that are normally regulated by the endogenous hormone estradiol.

Below is a diagram illustrating the potential interaction of dinonylphenol with the estrogen receptor signaling pathway.

References

Navigating the Properties of 3,5-Dinonylphenol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-Dinonylphenol in common laboratory solvents. As a member of the alkylphenol family, dinonylphenol and its isomers are utilized in the manufacturing of lubricating oil additives, resins, plasticizers, and surfactants.[1] Understanding its behavior in various solvents and under different environmental conditions is critical for its application in research, development, and quality control.

Disclaimer: It is important to note that publicly available data specifically for the this compound isomer is limited. Much of the available information pertains to "dinonylphenol" as a mixture of isomers or to other specific isomers such as 2,4-dinonylphenol. Therefore, this guide synthesizes the most relevant data, with the caveat that the properties of the specific 3,5-isomer may vary.

Solubility Profile

Dinonylphenol is generally characterized as a colorless to pale yellow, viscous liquid that is insoluble in water but soluble in many common organic solvents.[1] The long, nonpolar nonyl chains significantly influence its solubility characteristics, favoring dissolution in nonpolar or weakly polar organic media.

Quantitative Solubility Data
SolventTemperature (°C)SolubilityReference
Water250.00011 mg/L (practically insoluble)[2]
Common Organic SolventsNot SpecifiedSoluble[1]
BenzeneNot SpecifiedSoluble[3]
Chlorinated SolventsNot SpecifiedSoluble[3]
AnilineNot SpecifiedSoluble[3]
HeptaneNot SpecifiedSoluble[3]
Aliphatic AlcoholsNot SpecifiedSoluble[3]
Ethylene GlycolNot SpecifiedSoluble[3]

Stability Characteristics

The stability of this compound is a critical factor for its storage, handling, and application. Safety data for dinonylphenol (mixed isomers) indicates that it is stable under normal conditions of use, storage, and transport.[4]

Key Stability Parameters:
  • Thermal Stability: While stable at ambient temperatures, dinonylphenol can form explosive mixtures with air upon intense heating.

  • Reactivity with Incompatible Materials: Contact with strong oxidizing agents should be avoided.[4]

  • Hazardous Decomposition Products: Under normal conditions, no hazardous decomposition products are known.[4] Combustion may produce carbon monoxide and carbon dioxide.[5]

  • Environmental Degradation: Nonylphenol, a related compound, is known to be persistent in aquatic environments and is not readily biodegradable.[6] The degradation of nonylphenol in soil is dependent on oxygen availability and other soil components.[6] Nonylphenol ethoxylates, which are widely used surfactants, can degrade to form nonylphenol.[7] It is plausible that dinonylphenol exhibits similar persistence and degradation pathways.

The following table summarizes the known stability information for dinonylphenol.

ConditionObservationReference
Normal Use, Storage, and TransportStable and non-reactive[4]
Intense HeatingForms explosive mixtures with air
Contact with Strong Oxidizing AgentsIncompatible[4]
Environmental Fate (based on nonylphenol)Persistent, not readily biodegradable[6]

Experimental Protocols

For researchers requiring precise solubility and stability data for this compound, established experimental protocols can be employed.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a substance in a given solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Assessment: Accelerated Stability Study

Accelerated stability studies are used to predict the shelf-life of a substance by exposing it to elevated stress conditions.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in the relevant solvents and stored in sealed containers.

  • Stress Conditions: The samples are subjected to various conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, and exposure to light (photostability testing).

  • Time Points: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6 months).

  • Analysis: The concentration and purity of this compound in the samples are determined at each time point using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector to identify potential degradation products). A decrease in the concentration of the parent compound or the appearance of new peaks indicates degradation.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the factors influencing the stability of this compound, the following diagrams are provided.

G cluster_0 Solubility Determination Workflow cluster_1 Stability Assessment Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (Centrifugation/Settling) B->C D Analyze supernatant for concentration (HPLC/GC) C->D E Prepare solutions of This compound F Expose to stress conditions (Temp, Light, Humidity) E->F G Withdraw aliquots at various time points F->G H Analyze for degradation (Stability-indicating HPLC) G->H

Experimental Workflows for Solubility and Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Stability Stability of This compound Degradation Chemical Degradation Stability->Degradation Polymerization Polymerization Stability->Polymerization NoChange No Significant Change Stability->NoChange Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability OxidizingAgents Presence of Oxidizing Agents OxidizingAgents->Stability pH pH of Medium pH->Stability

Factors Affecting this compound Stability

References

Spectroscopic Data and Analysis of 3,5-Dinonylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dinonylphenol. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted data based on analogous compounds and established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 3,5-diisopropylphenol, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.7-6.9d2HH-2, H-6 (Aromatic)
~6.6t1HH-4 (Aromatic)
~4.5-5.5s (broad)1H-OH (Phenolic)
~2.5t4HAr-CH₂- (Benzylic)
~1.6m4HAr-CH₂-CH₂-
~1.2-1.4m24H-(CH₂)₆-
~0.9t6H-CH₃
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~155C-1 (C-OH)
~145C-3, C-5
~120C-4
~115C-2, C-6
~36Ar-CH₂-
~32Ar-CH₂-CH₂-
~29-30-(CH₂)₆-
~23-CH₂-CH₃
~14-CH₃
Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600-3200 (broad)O-H stretchPhenol
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1600, ~1470C=C stretchAromatic Ring
~1200C-O stretchPhenol
~830C-H bend (out-of-plane)Aromatic (1,3,5-trisubstituted)
Table 4: Predicted Mass Spectrometry Data for this compound
m/z RatioInterpretation
346[M]⁺ (Molecular Ion)
219[M - C₉H₁₉]⁺ (Loss of a nonyl group)
107[C₇H₇O]⁺ (Benzylic cleavage)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. These methods are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell.

    • ATR: For Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile and thermally stable compounds like phenols. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.

    • Ionization Method: Electron Ionization (EI) is a standard method that provides detailed fragmentation patterns.

  • Instrumentation: A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions (for GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-300°C.

  • MS Conditions:

    • Mass Range: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.

    • Ion Source Temperature: Typically around 230°C.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra Analysis: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data IR_Data IR Spectrum Analysis: - Functional Group Identification IR->IR_Data MS_Data Mass Spectrum Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Combined Spectroscopic Data NMR_Data->Structure IR_Data->Structure MS_Data->Structure Final_Structure Confirm Structure of This compound Structure->Final_Structure

Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.

3,5-Dinonylphenol: A Technical Guide to Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Dinonylphenol is a member of the alkylphenol family, a class of organic compounds that have found widespread use in various industrial applications. While much of the publicly available data pertains to the broader category of nonylphenols or other isomers such as 4-nonylphenol and 2,4-dinonylphenol, this guide aims to provide an in-depth technical overview of the potential industrial applications of this compound. The information presented herein is a compilation of data for dinonylphenols and related hindered phenolic compounds, which can serve as a valuable reference for researchers and professionals in the field. It is important to note that the specific properties and performance of the 3,5-isomer may vary.

Physicochemical Properties

Quantitative data on the physicochemical properties of dinonylphenol (mixed isomers) are summarized in the table below. These properties are crucial for understanding its behavior in various industrial processes and formulations.

PropertyValueReference
Molecular Formula C₂₄H₄₂O[1]
Molecular Weight 346.6 g/mol [1]
Appearance Colorless to pale yellow viscous liquid[1]
Boiling Point ~320 °C[2]
Melting Point Not available
Flash Point Not available
Density ~0.91 g/cm³[2]
Water Solubility Insoluble[3]
Solubility in Organic Solvents Soluble in many organic solvents[4]

Synthesis of this compound

The industrial production of nonylphenols typically involves the acid-catalyzed alkylation of phenol with nonene.[5] The reaction yields a complex mixture of isomers, and the specific conditions can be tailored to favor certain products. While a detailed, publicly available protocol for the specific synthesis of this compound is scarce, a general workflow can be conceptualized.

G cluster_reactants Reactant Preparation cluster_reaction Alkylation Reaction cluster_purification Purification Phenol Phenol Reactor Jacketed Reactor Phenol->Reactor Nonene Nonene (isomer mixture) Nonene->Reactor Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Reactor Neutralization Neutralization & Washing Reactor->Neutralization Crude Product Distillation Fractional Distillation Neutralization->Distillation Product This compound (Isomer Fraction) Distillation->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Nonylphenol Synthesis:

A typical laboratory-scale synthesis would involve the following steps:

  • Charging the Reactor: Phenol and a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst) are charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Addition of Nonene: Nonene is added dropwise to the stirred phenol-catalyst mixture at a controlled temperature. The reaction is often exothermic, requiring cooling to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of phenol and the formation of nonylphenol isomers.

  • Work-up: Upon completion, the reaction mixture is neutralized, washed with water to remove the catalyst and unreacted phenol, and the organic layer is separated.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to separate the desired dinonylphenol isomers from mono-alkylated phenols and other byproducts.[6]

Potential Industrial Applications

Based on the properties of dinonylphenols and other hindered phenols, this compound is anticipated to have applications in the following areas:

Antioxidant in Polymers

Hindered phenolic antioxidants are crucial additives in the polymer industry to prevent degradation during processing and throughout the product's lifespan.[2][7] They function by scavenging free radicals, thereby inhibiting the oxidative chain reactions that lead to loss of mechanical properties, discoloration, and embrittlement of plastics and rubbers.[8]

Mechanism of Action as a Polymer Antioxidant:

The antioxidant activity of hindered phenols like this compound stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical (R•), thus neutralizing it. The resulting phenoxy radical is sterically hindered by the bulky nonyl groups, making it less reactive and unable to propagate the oxidation chain.

G Polymer Chain Polymer Chain Free Radical (R•) Free Radical (R•) Polymer Chain->Free Radical (R•) Degradation (Heat, UV) Oxidative Chain Reaction Oxidative Chain Reaction Free Radical (R•)->Oxidative Chain Reaction Neutralized Product Neutralized Product Free Radical (R•)->Neutralized Product Accepts H• from Phenol Polymer Degradation Polymer Degradation Oxidative Chain Reaction->Polymer Degradation This compound This compound Stabilized Phenoxy Radical Stabilized Phenoxy Radical This compound->Stabilized Phenoxy Radical Donates H• Termination Termination Stabilized Phenoxy Radical->Termination Does not propagate chain

Figure 2: Simplified signaling pathway of a hindered phenolic antioxidant.

Lubricant and Fuel Additives

Dinonylphenol and its derivatives are utilized as additives in lubricating oils and fuels.[9][10] In lubricants, they can function as antioxidants to prevent oil degradation and the formation of sludge and varnish.[11] They can also act as detergents and dispersants to keep engine components clean. As a fuel additive, they can help to prevent gum formation and improve engine performance.

Performance in Lubricants:

Additive FunctionPotential Benefit of this compound
Antioxidant Extends lubricant life by inhibiting oxidation.
Detergent/Dispersant Helps to keep engine surfaces clean from deposits.
Corrosion Inhibitor May provide a protective film on metal surfaces.
Surfactants and Emulsifiers

Nonylphenols are precursors to nonylphenol ethoxylates, a major class of non-ionic surfactants.[12][13] While the direct use of this compound as a surfactant is less documented, its amphiphilic nature (hydrophobic nonyl chains and a hydrophilic phenol group) suggests potential as an emulsifier or dispersant in various formulations.[14] The balance between its hydrophilic and lipophilic properties (HLB) would determine its specific applications in this area.

Chemical Intermediate

This compound can serve as a versatile chemical intermediate for the synthesis of other industrial chemicals.[15] The phenolic hydroxyl group and the aromatic ring can be further functionalized to produce a variety of derivatives with tailored properties for applications such as:

  • Phenolic Resins: As a substituted phenol, it can be used in the production of specialty phenolic resins with enhanced properties.[9]

  • More Complex Additives: It can be a building block for the synthesis of more complex and higher molecular weight antioxidants or other performance additives.

Analytical and Experimental Protocols

The characterization and quantification of this compound in various matrices are essential for quality control and research.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of nonylphenol isomers.

General GC-MS Protocol for Nonylphenol Analysis:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane). For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or medium-polarity column) based on their boiling points and interactions with the stationary phase.

  • Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

  • Quantification: By comparing the peak area of the analyte to that of a known standard, the concentration of this compound can be determined.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR would provide detailed information about the arrangement of atoms in the molecule, confirming the 3,5-substitution pattern of the nonyl groups on the phenol ring.

Conclusion

While specific data on this compound is limited in publicly accessible literature, the broader understanding of dinonylphenols and hindered phenolic compounds provides a strong indication of its potential industrial applications. Its likely utility as a polymer antioxidant, a lubricant and fuel additive, a surfactant precursor, and a chemical intermediate warrants further investigation. For researchers and drug development professionals, understanding the fundamental chemistry and potential applications of this molecule can open new avenues for product development and innovation. It is recommended that any specific application of this compound be preceded by a thorough evaluation of its performance, safety, and environmental impact.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of 3,5-Dinonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dinonylphenol is a member of the broader alkylphenol category, compounds that have garnered significant scientific and regulatory attention due to their environmental persistence, endocrine-disrupting properties, and potential for bioaccumulation. While extensive research has been conducted on technical mixtures of nonylphenol, specific data on the this compound isomer remains limited. This guide synthesizes the available information on the environmental fate, degradation, and toxicological profile of this compound, drawing parallels from the well-studied nonylphenol isomers where necessary. It provides a comprehensive overview of its physicochemical properties, degradation pathways, bioaccumulation potential, and ecotoxicity. Furthermore, this document outlines detailed experimental protocols for assessing its environmental behavior and visualizes key processes and pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in related fields.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and behavior. Due to the scarcity of experimental data for this specific isomer, some values are estimated based on quantitative structure-activity relationship (QSAR) models and data for closely related dinonylphenol isomers.

PropertyValueReference/Method
Molecular Formula C₂₄H₄₂O[1][2][3]
Molecular Weight 346.6 g/mol [4]
CAS Number 58085-76-0[1][2][3][5]
Appearance Viscous liquid[6]
Boiling Point ~320 °C[6]
Water Solubility Very low (practically insoluble)[7]
Log Kow (Octanol-Water Partition Coefficient) Estimated to be high, likely > 5QSAR Prediction[8][9][10][11]
Vapor Pressure Low[7]

Note: The high estimated Log Kow value suggests a strong tendency for this compound to partition from water into organic matrices such as sediment, soil organic matter, and biological tissues. Its low water solubility and vapor pressure indicate that it is not readily removed from aquatic environments by dissolution or volatilization.

Environmental Fate and Degradation

The environmental persistence of this compound is a key concern. Its fate is primarily governed by biodegradation, with photodegradation and hydrolysis playing minor roles.

Biodegradation

Biodegradation is the principal mechanism for the removal of alkylphenols from the environment.[12] However, the branched nature of the nonyl chains in this compound can hinder microbial degradation, leading to greater persistence compared to linear alkylphenols.[4][13]

Aerobic Biodegradation: Under aerobic conditions, microorganisms can degrade nonylphenols, although the rates can be slow.[12] The degradation of branched nonylphenol isomers has been shown to be isomer-specific, with more highly branched structures exhibiting greater persistence.[4][13] Half-lives for technical nonylphenol mixtures in aerobic environments can range from days to months.[12]

Anaerobic Biodegradation: In anaerobic environments, such as deep sediments, the biodegradation of nonylphenols is significantly slower, with half-lives potentially extending to years.[3]

Photodegradation

Photodegradation in water is generally not considered a major removal pathway for nonylphenols.[14] While phenolic compounds can undergo photolysis, the rates for alkylphenols in natural waters are typically slow.

Hydrolysis

As a phenol, this compound is not susceptible to hydrolysis under typical environmental pH conditions.[15]

Bioaccumulation

The high lipophilicity of this compound, indicated by its high estimated Log Kow, suggests a significant potential for bioaccumulation in aquatic organisms.[16] Nonylphenols are known to accumulate in the fatty tissues of fish and other aquatic life.[17]

ParameterValue Range for NonylphenolsOrganism
Bioconcentration Factor (BCF) 10 - 1000 L/kgFish
Bioaccumulation Factor (BAF) Varies depending on trophic levelAquatic organisms

Note: While specific BCF and BAF values for this compound are not available, the data for general nonylphenols indicate a moderate to high potential for accumulation in aquatic food webs.

Ecotoxicity

Nonylphenols are known to be toxic to a wide range of aquatic organisms.[18][19] The primary concern is their endocrine-disrupting activity, as they can mimic the natural hormone estrogen.[20][21][22][23][24][25][26]

OrganismEndpointToxicity Value (LC50/EC50) for Nonylphenols
Freshwater Fish (e.g., Rainbow Trout)96-hour LC50100 - 300 µg/L[18]
Freshwater Invertebrates (e.g., Daphnia magna)48-hour EC5020 - 200 µg/L[19]
Marine Fish96-hour LC5060 - 400 µg/L[18]
Marine Invertebrates96-hour LC5030 - 150 µg/L

Endocrine Disruption: this compound, like other nonylphenols, is presumed to be an endocrine disruptor. It can bind to the estrogen receptor, potentially leading to adverse reproductive and developmental effects in wildlife.[20][21][22][23][24][25][26]

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate and effects of this compound.

Biodegradation Study Protocol (OECD 301)

This protocol outlines a method for assessing the ready biodegradability of a chemical in an aerobic aqueous medium.

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare mineral medium B Add this compound (as sole carbon source) A->B C Inoculate with microorganisms (e.g., activated sludge) B->C D Incubate in the dark at constant temperature (e.g., 20-25°C) C->D E Aerate continuously D->E F Measure O2 consumption or CO2 production over time E->F G Analyze residual This compound concentration (e.g., by HPLC or GC-MS) E->G H Calculate percentage biodegradation F->H G->H I Determine degradation rate and half-life H->I

Workflow for an aerobic biodegradation study.
Bioaccumulation Study Protocol (OECD 305)

This protocol describes a method for determining the bioconcentration factor (BCF) in fish.

Bioaccumulation_Workflow cluster_exposure Exposure Phase cluster_depuration Depuration Phase cluster_analysis Analysis cluster_calculation Calculation A Expose fish (e.g., Rainbow Trout) to a constant concentration of This compound in water B Maintain constant conditions (temperature, light, feeding) A->B C Sample water and fish tissue at regular intervals B->C D Transfer fish to clean water C->D After steady state is reached F Analyze this compound concentrations in water and tissue samples (LC-MS/MS) C->F E Continue sampling water and fish tissue D->E E->F G Calculate uptake and depuration rate constants F->G H Determine the Bioconcentration Factor (BCF) G->H

Workflow for a fish bioconcentration study.

Signaling Pathways

The endocrine-disrupting effects of this compound are primarily mediated through its interaction with the estrogen receptor (ER).

Estrogen_Receptor_Signaling cluster_ligand_binding Ligand Binding cluster_dimerization_translocation Dimerization & Translocation cluster_gene_transcription Gene Transcription cluster_cellular_response Cellular Response DNP This compound ER Estrogen Receptor (ER) DNP->ER Binds to ER_dimer ER Dimerization ER->ER_dimer Nucleus Nucleus ER_dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Altered Gene Transcription ERE->Transcription Response Physiological Effects (e.g., altered reproduction, development) Transcription->Response

Estrogen receptor signaling pathway disruption.

Conclusion and Future Outlook

This compound represents a data gap in the broader understanding of alkylphenol contaminants. Based on the available information for related isomers, it is likely to be a persistent, bioaccumulative, and toxic substance with endocrine-disrupting properties. Further isomer-specific research is critically needed to accurately assess its environmental risk. This includes conducting standardized ecotoxicological tests, investigating its specific degradation pathways and rates, and determining its bioaccumulation potential in various species. Such data are essential for developing appropriate risk management strategies and regulatory guidelines to protect environmental and human health. The experimental protocols and conceptual models presented in this guide provide a framework for initiating these much-needed investigations.

References

An In-depth Technical Guide to the Toxicological Profile of 3,5-Dinonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific toxicological data for 3,5-Dinonylphenol (CAS No. 58085-76-0) is limited in publicly available scientific literature. This guide summarizes the available information for the broader categories of Dinonylphenol and Nonylphenol as surrogates, which may not fully represent the specific toxicity of the 3,5-isomer. Researchers should exercise caution when extrapolating these findings.

Introduction

This compound is an organic compound belonging to the alkylphenol family. Alkylphenols are used in the manufacturing of antioxidants, lubricating oil additives, and surfactants. Due to their widespread use and potential for environmental release, understanding their toxicological profile is of significant importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known safety and toxicological data for Dinonylphenol and the closely related Nonylphenol.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC24H42O[1]
Molecular Weight346.6 g/mol [1]
AppearanceNot Available
Water SolubilityPractically insoluble[2]

Toxicological Profile

The toxicological data presented below is primarily for the general categories of Dinonylphenol and Nonylphenol.

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.

EndpointSpeciesRouteValueReference
LD50RatOral>2000 mg/kg bw (for Phenol, nonyl derivatives, sulfides)[3]
LD50RabbitDermal2031 mg/kg bw (for Nonylphenol)[3]
LC50Rat, Mouse, Guinea PigInhalation>1.27 mg/L (for Phenol, nonyl derivatives, sulfides)[3]

Experimental Protocol: Acute Oral Toxicity (OECD TG 401 - Adapted)

A standardized protocol for acute oral toxicity testing involves the following steps:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) are used.

  • Dosage: A single dose of the test substance is administered by gavage.

  • Dose Levels: Multiple dose levels are used to determine the dose-response relationship.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

G cluster_protocol Acute Oral Toxicity Testing Workflow (OECD TG 401) start Animal Acclimatization dose Single Oral Gavage Dose start->dose observe 14-Day Observation (Mortality, Clinical Signs, Body Weight) dose->observe necropsy Gross Necropsy observe->necropsy end Data Analysis (LD50 Calculation) necropsy->end

Workflow for a typical acute oral toxicity study.

Dinonylphenol is considered to be irritating to the skin and eyes[1].

EndpointResultReference
Skin IrritationIrritating[1]
Eye IrritationIrritating[1]

Repeated or prolonged contact with Dinonylphenol may cause skin sensitization[1].

Repeated dose toxicity studies evaluate the effects of a substance following prolonged exposure. For Nonylphenol, kidney effects were observed in male rats at 15 mg/kg bw/day in a multigeneration study[3]. In a 90-day study, no treatment-related changes were observed in rats at doses up to 100 mg/kg bw/day[3].

Dinonylphenol is suspected of causing toxic effects on human reproduction[1]. For Nonylphenol, some studies in rats have reported reproductive effects in males (decreased sperm density) and females (irregular estrous cycles)[3]. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity in one multi-generation study in female rats was established at 15 mg/kg bw/day[3].

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD TG 416 - Adapted)

This study design is used to assess the effects of a substance on reproductive function across two generations.

  • Parental Generation (F0): Male and female animals are exposed to the test substance for a specified period before mating.

  • Mating and Gestation: Animals are mated, and females are allowed to litter and rear their offspring (F1 generation).

  • F1 Generation: Selected F1 offspring are exposed to the test substance and subsequently mated to produce the F2 generation.

  • Endpoints: Observations include effects on fertility, pregnancy, maternal behavior, and offspring viability, growth, and development.

G cluster_protocol Two-Generation Reproductive Toxicity Study Workflow (OECD TG 416) F0_exposure F0 Generation Exposure F0_mating F0 Mating F0_exposure->F0_mating F1_birth F1 Generation Born F0_mating->F1_birth F1_exposure F1 Generation Exposure F1_birth->F1_exposure F1_mating F1 Mating F1_exposure->F1_mating F2_birth F2 Generation Born F1_mating->F2_birth endpoints Evaluation of Reproductive and Developmental Endpoints F2_birth->endpoints G cluster_pathway Proposed Signaling Pathway for Nonylphenol-Induced Apoptosis NP Nonylphenol Exposure ROS Increased ROS Production NP->ROS JNK JNK Activation (MAPK Pathway) ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

References

Commercial Availability and Technical Profile of 3,5-Dinonylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of 3,5-Dinonylphenol (CAS No. 58085-76-0), a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its commercial availability, key technical data, and relevant experimental protocols.

Commercial Suppliers and Availability

This compound is available from a number of chemical suppliers specializing in research and development quantities. While availability may vary, the following companies are recognized as primary suppliers of this specific isomer. Researchers are advised to contact the suppliers directly for current stock status, pricing, and detailed specifications.

SupplierHeadquartersWebsiteNotes
Clearsynth Mumbai, India--INVALID-LINK--A leading manufacturer and exporter of this compound, often providing a Certificate of Analysis.[1]
ChemicalBook N/A--INVALID-LINK--An online platform listing multiple international suppliers of this compound.
BuyersGuideChem N/A--INVALID-LINK--A directory service that lists various global suppliers.
Hangzhou DayangChem Co. Ltd. Hangzhou, China--INVALID-LINK--A comprehensive entity specializing in pharmaceutical intermediates.
BuGuCh & Partners GermanyN/AAn international company involved in the development and manufacturing of chemicals.
BIOZOL Diagnostica Vertrieb GmbH Eching, Germany--INVALID-LINK--A supplier of chemical products for laboratory and industrial use.
Leap Chem Co., Ltd. Hong Kong, China--INVALID-LINK--A specialized supplier of fine chemicals for research and production.

Physicochemical Properties and Specifications

This compound is an alkylphenol with two nonyl groups attached to the phenol ring at the 3 and 5 positions. Its specific properties make it a subject of interest in various research applications.

PropertyValueReference
CAS Number 58085-76-0[2]
Molecular Formula C24H42O[2]
Molecular Weight 346.59 g/mol [2]
Appearance Varies; often a viscous liquid[3]
Boiling Point ~320 °C (for mixed isomers)
Melting Point Not well-defined for the specific isomer
Solubility Insoluble in water; Soluble in organic solvents
Purity Typically >95% (Varies by supplier)

Note: Some data, particularly for mixed isomers, is provided for general guidance. Researchers should always refer to the supplier-specific Certificate of Analysis for precise specifications.

Synthesis and Manufacturing

The industrial production of dinonylphenols typically involves the alkylation of phenol with nonene isomers. This reaction is generally catalyzed by an acid catalyst. The position of the nonyl groups on the phenol ring is influenced by the specific nonene isomer used and the reaction conditions.

A patented method for synthesizing nonylphenol involves the use of an alkaline ionic liquid as a catalyst for the reaction between nonene and phenol. This method is reported to offer advantages such as environmental friendliness, reduced equipment corrosion, and high product quality.

Safety and Handling

General Hazards:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

  • Considered an endocrine disruptor.

  • Toxic to aquatic life with long-lasting effects.

Recommended Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing vapors or dust.

  • Prevent release into the environment.

Researchers should consult the supplier-provided SDS for the specific product they are using for comprehensive safety information.

Experimental Protocols in a Research Context

Due to its classification as an endocrine disruptor, this compound is a relevant compound for toxicological and pharmacological research. The following are detailed methodologies for key experiments that can be adapted to study the effects of this compound.

In Vitro Androgen Receptor (AR) and Estrogen Receptor (ER) Binding Assays

These assays are crucial for determining the potential of a compound to interfere with the endocrine system by binding to hormone receptors.

Objective: To quantify the binding affinity of this compound to the androgen and estrogen receptors.

Methodology:

  • Receptor Preparation: Utilize commercially available recombinant human androgen and estrogen receptors or prepare receptor-rich cytosol from appropriate animal tissues (e.g., rat prostate for AR, rat uterus for ER).

  • Competitive Binding:

    • Incubate a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER) with the receptor preparation.

    • Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the receptor.

    • Include a control with a known competitor (e.g., unlabeled dihydrotestosterone or estradiol) to establish a standard curve.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vitro Androgen and Estrogen Receptor Transcriptional Activation Assays

These reporter gene assays assess the functional consequence of receptor binding, determining if the compound acts as an agonist or antagonist.

Objective: To determine if this compound can activate or inhibit the transcriptional activity of the androgen and estrogen receptors.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line (e.g., HeLa, CV-1, or HepG2) that does not endogenously express the receptor of interest.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length human androgen or estrogen receptor.

      • A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

  • Compound Exposure:

    • Agonist Mode: Treat the transfected cells with varying concentrations of this compound.

    • Antagonist Mode: Treat the cells with a known receptor agonist (e.g., dihydrotestosterone for AR, estradiol for ER) in the presence of varying concentrations of this compound.

  • Cell Lysis and Reporter Gene Assay: After an appropriate incubation period (typically 24-48 hours), lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase, colorimetric change for beta-galactosidase).

  • Data Analysis:

    • Agonist Mode: Plot the reporter gene activity against the concentration of this compound to determine if it can induce a response.

    • Antagonist Mode: Plot the reporter gene activity against the concentration of this compound in the presence of the agonist to determine if it can inhibit the agonist-induced response.

Visualizations

The following diagrams illustrate the conceptual signaling pathway for endocrine disruption and a general workflow for in vitro receptor assays.

endocrine_disruption_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_5_DNP This compound Receptor Androgen/Estrogen Receptor 3_5_DNP->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Translocates to Nucleus and Binds DNA Gene_Transcription Altered Gene Transcription HRE->Gene_Transcription Regulates

Caption: Endocrine disruption signaling pathway.

experimental_workflow Start Start Cell_Culture Cell Culture & Transfection Start->Cell_Culture Compound_Exposure Exposure to This compound Cell_Culture->Compound_Exposure Incubation Incubation (24-48 hours) Compound_Exposure->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Reporter_Assay Reporter Gene Assay Cell_Lysis->Reporter_Assay Data_Analysis Data Analysis Reporter_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro receptor assay workflow.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 3,5-Dinonylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinonylphenol is a specific isomer of dinonylphenol, a group of organic compounds that are metabolites of nonylphenol ethoxylates. These substances are widely used as surfactants in various industrial applications and consumer products. Due to their persistence and potential as endocrine-disrupting chemicals (EDCs), there is a significant interest in monitoring their presence in the environment. These application notes provide detailed methodologies for the detection and quantification of this compound in environmental matrices, including water, soil, and sediment. The protocols are designed to offer high sensitivity and selectivity, crucial for both environmental monitoring and toxicological studies relevant to drug development.

Nonylphenols, including this compound, are known to interfere with the endocrine system by mimicking natural hormones, potentially leading to adverse health effects.[1][2] Their ability to interact with various hormone receptors underscores the importance of sensitive analytical methods for their detection.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound and other nonylphenol isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity for detecting trace levels of these compounds in complex environmental samples.[3][4] The choice between GC-MS and LC-MS/MS often depends on the sample matrix, required detection limits, and available instrumentation.

A critical aspect of nonylphenol analysis is the chromatographic separation of its numerous isomers. High-resolution capillary columns are essential in GC-MS to resolve the complex mixture of isomers often found in commercial nonylphenol products and environmental samples.[5] For LC-MS/MS, reversed-phase columns are commonly employed to achieve separation.

Signaling Pathways of Dinonylphenol

Dinonylphenols are recognized as endocrine-disrupting chemicals that can interfere with hormonal signaling pathways. Their mechanisms of action primarily involve interactions with nuclear receptors and modulation of key enzymes in steroidogenesis. The diagram below illustrates the principal signaling pathways affected by this compound.

G Conceptual Signaling Pathways of this compound cluster_cell Target Cell cluster_receptors Receptor Interactions cluster_enzyme Enzyme Inhibition cluster_effects Downstream Effects NP This compound ER Estrogen Receptor (ER) NP->ER Agonist AR Androgen Receptor (AR) NP->AR Antagonist AhR Aryl Hydrocarbon Receptor (AhR) NP->AhR Modulator Aromatase Aromatase NP->Aromatase Inhibitor Estrogenic_Effects Estrogenic Effects ER->Estrogenic_Effects Anti_Androgenic_Effects Anti-Androgenic Effects AR->Anti_Androgenic_Effects Xenobiotic_Metabolism Altered Xenobiotic Metabolism AhR->Xenobiotic_Metabolism Hormone_Imbalance Hormone Imbalance Aromatase->Hormone_Imbalance

Signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of nonylphenols in various environmental matrices using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and matrix effects.

Table 1: GC-MS and GC-MS/MS Method Performance

ParameterWaterSoil/SedimentBiotaReference
Limit of Detection (LOD) <0.01 - 0.04 µg/L1 - 10 µg/kg1 - 10 µg/kg[6][7]
Limit of Quantification (LOQ) 0.01 - 0.05 µg/L5 - 20 µg/kg5 - 20 µg/kg[6]
Recovery >70%80 - 110%75 - 105%[6][8]
Relative Standard Deviation (RSD) <15%<20%<20%[8]

Table 2: LC-MS/MS Method Performance

ParameterWaterSoil/SedimentBiotaReference
Limit of Detection (LOD) 0.4 - 40 ng/L0.001 - 0.01 µg/g~1 ng/g[4][9][10]
Limit of Quantification (LOQ) 4 - 100 ng/L0.01 - 0.1 µg/g~5 ng/g[9][10]
Recovery 70 - 130%70 - 120%88 - 101%[4][9]
Relative Standard Deviation (RSD) <21%<20%<15%[9]

Experimental Protocols

Experimental Workflow for Sample Analysis

The general workflow for the analysis of this compound in environmental samples involves sample collection, extraction, cleanup, and instrumental analysis.

G General Experimental Workflow cluster_extraction Extraction Methods cluster_analysis Analytical Techniques Sample_Collection Sample Collection (Water, Soil, Sediment) Extraction Extraction Sample_Collection->Extraction Cleanup Sample Cleanup Extraction->Cleanup LLE Liquid-Liquid Extraction (Water) SPE Solid Phase Extraction (Water) Soxhlet Soxhlet Extraction (Solid) Sonication Sonication (Solid) Analysis Instrumental Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing GCMS GC-MS or GC-MS/MS LCMS LC-MS/MS

General experimental workflow for sample analysis.
Protocol 1: Analysis of this compound in Water Samples by GC-MS/MS

This protocol is adapted for the analysis of nonylphenol isomers in water samples.

1. Sample Preparation and Extraction (Solid Phase Extraction - SPE)

  • Materials:

    • 1 L water sample

    • Polystyrene-divinylbenzene SPE cartridges (e.g., Oasis HLB)

    • Methanol, Acetone, Dichloromethane (DCM) (pesticide grade)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Nitrogen gas for evaporation

  • Procedure:

    • Acidify the 1 L water sample to pH 2-3 with HCl or H₂SO₄.

    • Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

    • Load the acidified water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

    • After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a stream of nitrogen for 30 minutes.

    • Elute the analytes with 2 x 5 mL of a DCM/methanol (e.g., 90:10 v/v) mixture.

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Add an internal standard and bring the final volume to 1 mL with a suitable solvent (e.g., hexane or isooctane).

2. GC-MS/MS Instrumental Analysis

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature 50°C, hold for 1 min, ramp at 8°C/min to 300°C, hold for 3 min.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by infusing a standard. For general nonylphenol, precursor ions are often m/z 135, 149, 220, and product ions are selected for quantification and qualification.

Protocol 2: Analysis of this compound in Soil and Sediment by LC-MS/MS

This protocol is suitable for the determination of nonylphenol isomers in solid environmental matrices.

1. Sample Preparation and Extraction (Sonication and SPE Cleanup)

  • Materials:

    • 10 g of homogenized soil/sediment sample

    • Anhydrous sodium sulfate

    • Hexane, Acetone, Methanol, Dichloromethane (DCM) (pesticide grade)

    • SPE cartridges (e.g., Florisil or C18)

  • Procedure:

    • Mix 10 g of the soil/sediment sample with 10 g of anhydrous sodium sulfate.

    • Add 20 mL of a hexane/acetone (1:1 v/v) mixture to the sample in a glass vial.

    • Sonicate the mixture for 20 minutes.

    • Decant the solvent extract.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • SPE Cleanup:

      • Condition a Florisil SPE cartridge with 5 mL of hexane.

      • Load the concentrated extract onto the cartridge.

      • Elute with a solvent mixture appropriate for nonylphenols (e.g., hexane:DCM).

      • Evaporate the eluate to near dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: A typical gradient would start at 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI negative mode is often preferred for phenols.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for nonylphenol is [M-H]⁻ at m/z 219.2. Product ions for quantification and qualification need to be optimized using a this compound standard.

Conclusion

The analytical methods described provide robust and sensitive protocols for the detection of this compound in environmental samples. The choice of method will depend on the specific requirements of the study. Proper quality control measures, including the use of blanks, spiked samples, and certified reference materials, are essential for obtaining accurate and reliable data. The information on the endocrine-disrupting potential of dinonylphenols highlights the importance of such analytical methods in assessing the environmental and human health risks associated with these compounds.

References

Application Note: Quantitative Analysis of 3,5-Dinonylphenol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonylphenols are a group of organic compounds that are degradation products of nonylphenol ethoxylate surfactants.[1] Due to their persistence, toxicity, and estrogenic activity, they are considered environmental contaminants of concern.[1][2] 3,5-Dinonylphenol, a related compound with two nonyl chains, is also of interest for environmental and toxicological monitoring. This application note provides a detailed protocol for the quantitative analysis of this compound in environmental and biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4] The methodologies presented are based on established principles for the analysis of alkylphenols.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices.[5][6] The following protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • SPE cartridges (e.g., C18 or Oasis HLB, 200-500 mg)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS) solution (e.g., 4-n-Nonylphenol-d4 or a suitable 13C-labeled analog)

  • Sample containers (glassware is recommended to avoid contamination)[3]

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 6 mL of dichloromethane.[7]

    • Follow with 6 mL of methanol.[6]

    • Equilibrate the cartridge with 6 mL of acidified water (e.g., 0.1% formic acid).[6] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Spike the sample with the internal standard solution.

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 2-5 mL/min.[7]

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.[4]

    • Dry the cartridge under vacuum for 15-30 minutes until the sorbent is visibly dry.[7]

  • Elution:

    • Elute the analyte with 6-8 mL of a methanol/dichloromethane solution (e.g., 1:1 v/v).[5][7] Allow the solvent to soak the sorbent for 1 minute before eluting.[5]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% formic acid or 0.01% ammonia[7][8]
Mobile Phase B Methanol or Acetonitrile[6][8]
Gradient 20% B to 90% B over 15 minutes, hold for 15 minutes, then return to initial conditions[9][10]
Flow Rate 0.2 - 0.4 mL/min[9][11]
Column Temperature 40 °C[9][10]

| Injection Volume | 5 - 20 µL[7][11] |

Mass Spectrometry (MS) Method

Instrumentation:

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9][10]

MS/MS Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI)[7]
Scan Type Multiple Reaction Monitoring (MRM)[1][7]
Precursor Ion (Q1) m/z 347.3 (for [M-H]⁻ of this compound, C₂₄H₄₂O)
Product Ions (Q3) Hypothesized: m/z 219.2 (loss of one nonyl group), m/z 133.1 (characteristic phenol fragment)
Collision Energy To be optimized for the specific instrument and analyte
Source Temperature 120 °C[8]
Desolvation Gas Flow 900 L/hr[8]

| Capillary Voltage | 3.2 kV[8] |

Note on MRM transitions for this compound: Since specific literature values for this compound are scarce, the precursor ion is calculated based on its chemical formula. The product ions are hypothesized based on the known fragmentation of other nonylphenols (precursor m/z 219), which commonly show a product ion at m/z 133.[1][7] The loss of one of the nonyl chains from dinonylphenol would result in a fragment close to the mass of monononylphenol (m/z 219). These transitions must be empirically optimized.

Data Presentation

Quantitative Performance

The following table summarizes typical performance characteristics for the analysis of nonylphenols, which can be used as a benchmark for the method development for this compound.

ParameterTypical RangeReference
Linearity Range 0.1 - 1000 ng/mL[6][10]
Correlation Coefficient (r²) > 0.995[10]
Limit of Detection (LOD) 0.14 - 0.5 µg/kg[11]
Limit of Quantification (LOQ) 0.17 - 5.0 ng/mL[8][11]
Recovery 83% - 115%[7][8]
Precision (RSD%) < 15%[8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous/Biological Sample Spike Spike with Internal Standard Sample->Spike SPE_Load Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning (DCM, MeOH, H₂O) SPE_Condition->SPE_Load SPE_Wash Wash Interferences (5% MeOH/H₂O) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (MeOH/DCM) SPE_Wash->SPE_Elute Evap Evaporation (N₂) SPE_Elute->Evap Recon Reconstitution Evap->Recon LC_Inject Injection into LC System Recon->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Ionize Ionization (ESI-) LC_Sep->MS_Ionize MS_Detect Tandem MS Detection (MRM) MS_Ionize->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of this compound Calibration->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

General Toxicity Pathway for Nonylphenols

G NP Nonylphenol Exposure Absorption Absorption & Distribution (Bioaccumulation in fatty tissues) NP->Absorption ER Estrogen Receptor Binding Absorption->ER ROS Increased Reactive Oxygen Species (ROS) Absorption->ROS Antioxidant Decreased Antioxidant Enzymes (SOD, CAT, GPx) Absorption->Antioxidant Endocrine Endocrine Disruption ER->Endocrine OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipid Peroxidation, Protein Damage) OxidativeStress->CellDamage Neurotoxicity Neurotoxicity OxidativeStress->Neurotoxicity Antioxidant->OxidativeStress

Caption: Generalized toxicity pathways of nonylphenols.[12]

References

Application Notes and Protocols for 3,5-Dinonylphenol Analysis in Water

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dinonylphenol is a member of the alkylphenol chemical family, which are known environmental contaminants due to their persistence and potential endocrine-disrupting effects. Accurate and sensitive quantification of this compound in water samples is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE), followed by chromatographic analysis.

Disclaimer: Limited direct quantitative performance data is available for this compound. Therefore, the quantitative data presented in this document is primarily based on studies of nonylphenol, a closely related and commonly studied isomer. It is recommended to perform in-house validation for this compound to establish specific performance characteristics.

Comparative Quantitative Data

The following table summarizes typical performance data for the analysis of nonylphenol in water using SPE, LLE, and SBSE. These values can serve as a general guideline for the expected performance for this compound.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Stir Bar Sorptive Extraction (SBSE)
Recovery 83% - 108%[1]Generally lower and more variable than SPE, can be >80% with optimization[2]88.0% ± 5.7% for a range of phenols[3]
Limit of Detection (LOD) < 100 ng/L[1]0.03 µg/L (for nonylphenol)[4]0.25 µg/L for a range of phenols[3]
Limit of Quantification (LOQ) Typically 3-5 times the LOD0.1 µg/L (for nonylphenol)1.0 µg/L for a range of phenols[3]
Relative Standard Deviation (RSD) 1.5% - 9%[1]Can be higher than SPE, often <15% with careful execution< 15%[3]
Solvent Consumption ModerateHighLow to None
Sample Throughput High (amenable to automation)Low to ModerateModerate
Selectivity High (sorbent choice dependent)ModerateHigh (for non-polar compounds)

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on established EPA methods for the extraction of phenols from water.[5]

Principle: SPE is a sample preparation technique that separates components of a mixture dissolved or suspended in a liquid according to their physical and chemical properties. For non-polar analytes like this compound in a polar matrix like water, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is commonly used. The analyte is retained on the sorbent while the water and other polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent.

Materials:

  • SPE cartridges (e.g., C18-bonded silica or polystyrene-divinylbenzene, 500 mg/6 mL)

  • SPE vacuum manifold

  • Glass vials with PTFE-lined caps

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent water (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfite (for dechlorination, if necessary)

  • Nitrogen gas evaporator

Procedure:

  • Sample Preservation: If the water sample contains residual chlorine, add ~80 mg of sodium sulfite per liter of sample. Acidify the sample to pH < 2 with concentrated HCl.

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 10 mL of dichloromethane.

    • Condition the cartridges with 10 mL of methanol, ensuring the sorbent bed does not go dry.

    • Equilibrate the cartridges with 10 mL of reagent water (pH < 2), again ensuring the sorbent bed remains wet.

  • Sample Loading:

    • Load 1 L of the acidified water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Sorbent Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection vial under each cartridge.

    • Elute the retained this compound with two 5 mL aliquots of dichloromethane. Allow the solvent to soak the sorbent for a few minutes before applying vacuum to elute.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35-40°C.

    • The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preserve Preserve & Acidify 1L Water Sample Condition Condition Cartridge (DCM, MeOH, H2O) Preserve->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute Analyte (Dichloromethane) Wash->Elute Concentrate Concentrate Eluate to 1 mL Elute->Concentrate Analyze GC-MS or LC-MS Analysis Concentrate->Analyze

Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE) Protocol

Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. This compound, being a non-polar compound, will preferentially partition into a non-polar organic solvent when mixed with water.

Materials:

  • Separatory funnel (2 L)

  • Glass beakers and flasks

  • n-Hexane (HPLC grade)

  • Sodium sulfate, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Rotary evaporator or nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Measure 1 L of the water sample into the 2 L separatory funnel.

    • Acidify the sample to pH < 2 with concentrated HCl.

  • Extraction:

    • Add 60 mL of n-hexane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate. The organic layer (top) will contain the this compound.

    • Drain the lower aqueous layer into a beaker.

    • Drain the organic layer into a clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 60 mL portions of n-hexane.

    • Combine all the organic extracts.

  • Drying:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration:

    • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS analysis.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Acidify Acidify 1L Water Sample Extract1 Extract with n-Hexane (1st time) Acidify->Extract1 Separate1 Separate Layers Extract1->Separate1 Extract2 Extract with n-Hexane (2nd time) Separate1->Extract2 Separate2 Separate Layers Extract2->Separate2 Extract3 Extract with n-Hexane (3rd time) Separate2->Extract3 Separate3 Separate Layers Extract3->Separate3 Combine Combine Organic Extracts Separate3->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Analyze GC-MS or LC-MS Analysis Concentrate->Analyze

Liquid-Liquid Extraction (LLE) Workflow
Stir Bar Sorptive Extraction (SBSE) Protocol

Principle: SBSE is a solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorptive phase, typically polydimethylsiloxane (PDMS). The analyte partitions from the aqueous sample into the PDMS phase. Due to the larger volume of the sorptive phase compared to techniques like SPME, SBSE can achieve higher recoveries and lower detection limits for non-polar compounds like this compound.

Materials:

  • PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness)

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Magnetic stirrer

  • Thermal desorption unit (TDU) coupled to a GC-MS, or a solvent for liquid desorption.

  • Methanol (for liquid desorption, if used)

Procedure:

  • Stir Bar Conditioning:

    • Before first use, condition the stir bar by heating it in a TDU or by sonicating in a suitable solvent mixture (e.g., methanol/dichloromethane) followed by drying.

  • Extraction:

    • Place 10-20 mL of the water sample into a glass vial.

    • Add the conditioned PDMS stir bar.

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.[6]

  • Desorption:

    • Thermal Desorption (TD):

      • Remove the stir bar from the vial, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.

      • Thermally desorb the analytes in the TDU (e.g., 250-300°C for 5-10 minutes) directly into the GC-MS system.

    • Liquid Desorption (LD):

      • Remove the stir bar, dry it, and place it in a small vial containing a suitable solvent (e.g., 1-2 mL of methanol or acetonitrile).

      • Agitate or sonicate for 15-30 minutes to desorb the analytes.

      • The resulting solution can be analyzed by LC-MS or GC-MS.

Workflow Diagram:

SBSE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_desorption Desorption & Analysis Condition Condition Stir Bar AddSample Place Sample in Vial Condition->AddSample AddStirBar Add Stir Bar AddSample->AddStirBar Stir Stir for 60-120 min AddStirBar->Stir RemoveDry Remove & Dry Stir Bar Stir->RemoveDry Desorb Thermal or Liquid Desorption RemoveDry->Desorb Analyze GC-MS or LC-MS Analysis Desorb->Analyze

Stir Bar Sorptive Extraction (SBSE) Workflow

References

Application Note: Utilization of 3,5-Dinonylphenol as an Internal Standard in High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. The accuracy and reliability of HPLC quantification can be significantly enhanced by the use of an internal standard (IS). An ideal internal standard is a compound that is structurally similar to the analyte of interest but is not present in the sample matrix.[1] 3,5-Dinonylphenol, a member of the alkylphenol family, possesses chemical properties that make it a suitable candidate as an internal standard for the analysis of other hydrophobic phenolic compounds. This application note provides a detailed protocol for the use of this compound as an internal standard in reversed-phase HPLC analysis.

Nonylphenols are recognized as environmental pollutants and can exist as a complex mixture of isomers.[2] While much of the focus has been on the analysis of 4-nonylphenol and its isomers, the principles of chromatographic separation are applicable to other isomers like this compound.[2][3] The use of a specific, less common isomer such as this compound as a standard can help to avoid interference from the more prevalent nonylphenol isomers found in environmental or biological samples.

Experimental Protocols

This section details the proposed methodology for using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," which is assumed to be a structurally similar phenolic compound.

1. Materials and Reagents

  • This compound (Internal Standard, analytical grade)

  • Analyte X (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Sample matrix (e.g., plasma, water, tissue extract)

2. Standard Solution Preparation

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Analyte X Stock Solution (Analyte Stock): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Analyte X into the blank sample matrix. Add a constant volume of the IS Stock solution to each calibration standard to achieve a final, consistent concentration of the internal standard. A typical range for calibration standards might be 0.1, 0.5, 1, 5, 10, and 50 µg/mL of Analyte X, each containing 5 µg/mL of this compound.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to assess the accuracy and precision of the method.

3. Sample Preparation (Illustrative Example for a Plasma Sample)

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the IS Stock solution (1 mg/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

4. HPLC Conditions

A reversed-phase HPLC method is proposed for this analysis.

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-10 min: Linear gradient to 95% B10-12 min: Hold at 95% B12-12.1 min: Return to 60% B12.1-15 min: Re-equilibration at 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis or Diode Array Detector (DAD) at 277 nm

Note: The gradient and mobile phase composition may require optimization based on the specific analyte and its retention characteristics relative to this compound.

Data Presentation

The use of an internal standard helps to correct for variations in injection volume and sample preparation.[1][4] Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Table 1: Illustrative Calibration Curve Data

Analyte X Conc. (µg/mL)IS Conc. (µg/mL)Analyte X Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.151,52075,1000.020
0.557,65075,5000.101
1515,30075,2500.203
5576,80075,4001.018
105154,20075,3002.048
505765,50075,15010.186

A calibration curve is constructed by plotting the Area Ratio against the Analyte X concentration. The concentration of Analyte X in unknown samples is then determined from this curve.

Table 2: Illustrative Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 5%
Retention Time - Analyte X 6.8 min
Retention Time - this compound (IS) 8.2 min

Visualization

The following diagrams illustrate the logical workflow for using an internal standard in HPLC analysis and a conceptual signaling pathway where such an analysis might be applied.

internal_standard_workflow prep_standards Prepare Calibration Standards (Analyte + Constant IS) hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Unknown Samples (Sample + Constant IS) prep_samples->hplc_analysis peak_integration Peak Integration (Analyte and IS Areas) hplc_analysis->peak_integration calc_ratio Calculate Area Ratio (Analyte Area / IS Area) peak_integration->calc_ratio calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) calc_ratio->calibration_curve From Standards quantification Quantify Analyte in Unknowns calc_ratio->quantification From Unknowns calibration_curve->quantification

Caption: Workflow for HPLC quantification using an internal standard.

signaling_pathway_concept receptor Receptor Activation enzyme Enzyme Cascade receptor->enzyme transcription Transcription Factor Activation enzyme->transcription metabolism Metabolite Production (Analyte X) transcription->metabolism hplc_quant HPLC Quantification (using this compound IS) metabolism->hplc_quant Measurement

Caption: Conceptual signaling pathway leading to metabolite production measured by HPLC.

The use of this compound as an internal standard provides a robust method for the accurate quantification of structurally related phenolic compounds by HPLC. Its hydrophobicity and distinct retention time allow for good chromatographic separation from many potential analytes and endogenous interferences. The detailed protocol and illustrative data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their analytical workflows. As with any analytical method, validation with the specific analyte and matrix is essential to ensure reliable results.

References

Application Notes and Protocols: 3,5-Dinonylphenol and Other Biomarkers for Nonylphenol Exposure Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nonylphenols (NPs) are a group of organic compounds widely used in the manufacturing of antioxidants, lubricating oil additives, and non-ionic surfactants called nonylphenol ethoxylates (NPEOs).[1] Due to their widespread use, NPs are ubiquitous environmental contaminants and have garnered attention for their potential endocrine-disrupting properties.[1][2] Human exposure to NPs is a significant concern, necessitating reliable biomarkers for accurate exposure assessment.

While the query specifically mentions 3,5-Dinonylphenol, it is crucial to note that commercially available nonylphenol is a complex mixture of various isomers, with 4-nonylphenol being the most predominant.[1] Dinonylphenols, such as 2,4-dinonylphenol, are often co-products in the manufacturing of nonylphenol.[3] Current research on biomarkers for nonylphenol exposure primarily focuses on the metabolites of the more common nonylphenol isomers rather than this compound specifically. The most robust and sensitive biomarkers identified to date are the oxidized metabolites of nonylphenol, namely hydroxy-nonylphenol (OH-NP) and oxo-nonylphenol (oxo-NP).[4][5] These metabolites have a higher urinary excretion fraction and are less susceptible to external contamination compared to the parent nonylphenol compound.[4][5]

These application notes will provide a comprehensive overview of the use of nonylphenol metabolites as biomarkers of exposure, with a focus on the well-established markers OH-NP and oxo-NP.

Data Presentation: Quantitative Analysis of Nonylphenol Biomarkers

The following tables summarize quantitative data from human biomonitoring studies on nonylphenol and its metabolites.

Table 1: Urinary Concentrations of Nonylphenol (NP) in Various Adult Populations

Population (Country)Sample SizeDetection Frequency (%)Geometric Mean (ng/mL)95th Percentile (ng/mL)Reference
Adults (USA)39451< 0.11.57[6]
Adults (Korea)186583.23.70-[7]
Adults (Wuhan, China) - Urban-74.10.19-[8]
Adults (Wuhan, China) - Rural-75.40.27-[8]

Table 2: Urinary Excretion and Analytical Parameters of Nonylphenol Metabolites

BiomarkerUrinary Excretion Fraction (FUE) (%)Limit of Quantification (LOQ) in Urine (µg/L)Analytical MethodReference
Hydroxy-Nonylphenol (OH-NP)43.7 - 62.20.5online-SPE-LC-MS/MS[4][5][9][10]
Oxo-Nonylphenol (oxo-NP)6.0 - 9.30.25online-SPE-LC-MS/MS[4][5][9][10]
Nonylphenol (NP)6.60.03 (LOD)UPLC-MS/MS[4][5][8]

Experimental Protocols

Protocol 1: Determination of Urinary Nonylphenol Metabolites (OH-NP and oxo-NP) by online-SPE-LC-MS/MS

This protocol is adapted from methodologies described for the analysis of nonylphenol metabolites in human urine.[9][10][11]

1. Sample Preparation: Enzymatic Hydrolysis

  • To a 1 mL aliquot of urine in a glass tube, add an internal standard solution containing isotopically labeled OH-NP and oxo-NP.

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 0.5 mL of ammonium acetate buffer (pH 5.0).

  • Incubate the mixture at 37°C for at least 3 hours to deconjugate the metabolites.

  • Stop the reaction by adding 50 µL of formic acid.

  • Centrifuge the sample to pellet any precipitates.

2. Instrumental Analysis: online-SPE-LC-MS/MS

  • Online Solid-Phase Extraction (SPE):

    • Use a turbulent flow chromatography system for analyte enrichment and matrix depletion.

    • Load the supernatant from the hydrolyzed sample onto the SPE column.

    • Wash the column with a high-aqueous mobile phase to remove interfering substances.

    • Elute the analytes from the SPE column onto the analytical column using the LC gradient.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from high aqueous to high organic mobile phase is used to separate the analytes.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for native and isotopically labeled OH-NP and oxo-NP.

3. Quantification

  • Quantification is performed using stable isotope dilution analysis. The ratio of the peak area of the native analyte to its corresponding labeled internal standard is used to calculate the concentration.

Protocol 2: Analysis of Nonylphenol in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of nonylphenol in solid food matrices.

1. Sample Preparation: Extraction

  • Homogenize a 10 g sample of the food matrix.

  • Add an internal standard, such as a ¹³C-labeled nonylphenol isomer.

  • Extract the sample with a suitable organic solvent mixture (e.g., cyclohexane/isooctane) using techniques like Soxhlet or ultrasonic-assisted extraction.[12]

  • Concentrate the extract under a gentle stream of nitrogen.

2. Clean-up: Solid-Phase Extraction (SPE)

  • Reconstitute the concentrated extract in a small volume of a non-polar solvent.

  • Use a silica-based SPE cartridge for clean-up to remove interfering matrix components.

  • Elute the nonylphenol fraction with a more polar solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

3. Derivatization

  • To improve the volatility and chromatographic properties of nonylphenol, a derivatization step is often required.

  • React the extracted nonylphenol with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) derivative.

4. Instrumental Analysis: GC-MS

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the different nonylphenol isomers.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI).

    • Detection: A quadrupole or time-of-flight (TOF) mass analyzer operating in selected ion monitoring (SIM) or full-scan mode.

5. Quantification

  • Quantification is typically performed using an internal standard method, comparing the peak area of the target analyte to that of the labeled internal standard.

Mandatory Visualizations

Nonylphenol_Metabolism Nonylphenol Nonylphenol (NP) CYP450 Cytochrome P450 (e.g., CYP2B6, CYP1A1, CYP1A2) Nonylphenol->CYP450 Oxidation OH_NP Hydroxy-Nonylphenol (OH-NP) (Primary Biomarker) CYP450->OH_NP Oxo_NP Oxo-Nonylphenol (oxo-NP) (Secondary Biomarker) OH_NP->Oxo_NP Further Oxidation Conjugation Phase II Metabolism (Glucuronidation/Sulfation) OH_NP->Conjugation Oxo_NP->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Metabolic pathway of Nonylphenol.

Analytical_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Internal_Standard Add Internal Standards (Labeled OH-NP & oxo-NP) Urine_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Internal_Standard->Enzymatic_Hydrolysis Centrifugation Centrifugation Enzymatic_Hydrolysis->Centrifugation Online_SPE Online Solid-Phase Extraction (SPE) Centrifugation->Online_SPE LC_Separation Liquid Chromatography (LC) (C18 Column) Online_SPE->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MS/MS) (ESI-, MRM) LC_Separation->MSMS_Detection Quantification Quantification (Isotope Dilution) MSMS_Detection->Quantification

Workflow for urinary nonylphenol metabolite analysis.

References

Application Notes and Protocols for Studying the Estrogenic Activity of 3,5-Dinonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinonylphenol is an alkylphenol of interest due to its structural similarity to other known endocrine-disrupting chemicals. Assessing its potential estrogenic activity is crucial for understanding its toxicological profile and potential impact on human health. This document provides detailed protocols for in vitro and in vivo assays to characterize the estrogenic effects of this compound. The methodologies described herein are based on established and widely accepted assays for determining estrogenicity.

In Vitro Assessment of Estrogenic Activity

In vitro assays offer a controlled environment to investigate the direct interaction of this compound with components of the estrogen signaling pathway.

Estrogen Receptor α (ERα) Competitive Binding Assay

This assay determines the ability of this compound to compete with a labeled estrogen, typically 17β-estradiol (E2), for binding to the ligand-binding domain of the human estrogen receptor α (ERα).

Experimental Protocol:

  • Reagents and Materials:

    • Human recombinant ERα protein

    • Fluorescently labeled 17β-estradiol (e.g., Fluormone ES2, Invitrogen)

    • Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin)

    • This compound stock solution (in DMSO)

    • Unlabeled 17β-estradiol (for positive control)

    • Microplates (e.g., black, low-volume 384-well)

    • Plate reader capable of fluorescence polarization

  • Procedure:

    • Prepare a dilution series of this compound and unlabeled E2 in the assay buffer. The final DMSO concentration should be kept below 1%.

    • In a microplate, add the diluted this compound or E2 solutions.

    • Add the fluorescently labeled E2 to all wells at a final concentration typically at its Kd value for ERα.

    • Initiate the binding reaction by adding the ERα protein to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the relative binding affinity of this compound by determining its IC50 (the concentration that inhibits 50% of the labeled E2 binding).

Data Presentation:

CompoundReceptorBinding Affinity (Ki or IC50)Reference
4-NonylphenolERαKi: 0.05–65 μM[1]
17β-EstradiolERαKi: ~0.4 nM[1]

Note: The binding affinity can vary depending on the specific isomer and the assay conditions. A range-finding study is recommended for this compound.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Experimental Protocol:

  • Cell Culture and Maintenance:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[2]

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Hormone Withdrawal:

    • Before the assay, wash the cells with phosphate-buffered saline (PBS) and switch to a phenol red-free EMEM supplemented with 10% charcoal-dextran stripped FBS for 3-4 days to deplete endogenous estrogens.[3]

  • Assay Procedure:

    • Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 3 x 10³ cells per well and allow them to attach for 24 hours.

    • Prepare a serial dilution of this compound and 17β-estradiol (positive control) in the hormone-free medium.

    • Replace the medium in the wells with the prepared dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plates for 6 days (144 hours).[4]

    • Assess cell proliferation using a suitable method, such as the MTT assay.[5]

      • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the proliferative effect (PE) relative to the control and determine the EC50 (the concentration that elicits 50% of the maximal proliferative response).

Estrogen-Responsive Gene Expression Analysis

This method quantifies the ability of this compound to induce the transcription of well-characterized estrogen-responsive genes, such as trefoil factor 1 (TFF1) and progesterone receptor (PGR), in MCF-7 cells.

Experimental Protocol:

  • Cell Treatment and RNA Extraction:

    • Culture and hormone-deprive MCF-7 cells as described for the E-SCREEN assay.

    • Treat the cells with various concentrations of this compound, 17β-estradiol (positive control), and a vehicle control for a specified period (e.g., 24-48 hours).

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for TFF1, PGR, and a stable housekeeping gene (e.g., ACTB, GAPDH).

    • The reaction mixture typically includes cDNA, forward and reverse primers, and a SYBR Green or TaqMan probe-based master mix.

    • Run the qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Data Presentation:

The following table presents example data for the induction of estrogen-responsive genes by 17β-estradiol. Similar data should be generated for this compound.

GeneTreatment (10 nM E2)Fold Induction (relative to control)
TFF148 hoursStrong induction
PGR16 hoursSignificant induction

Reference:[6][7]

In Vivo Assessment of Estrogenic Activity

The rodent uterotrophic assay is the gold-standard in vivo test for determining the estrogenic activity of a chemical.

Uterotrophic Assay in Immature Female Rats

This assay measures the increase in uterine weight (uterotrophic response) in immature female rats following exposure to a test compound.

Experimental Protocol:

  • Animals:

    • Use immature female rats (e.g., Sprague-Dawley or Wistar), approximately 18-21 days old at the start of dosing.[8][9]

  • Acclimation and Dosing:

    • Acclimatize the animals for at least 5 days before the start of the study.

    • Randomly assign animals to treatment groups (vehicle control, positive control, and at least three dose levels of this compound).

    • Administer the test compound daily for three consecutive days by oral gavage or subcutaneous injection.[9] Ethinyl estradiol is a common positive control.

    • The highest dose should not exceed 1000 mg/kg/day unless preliminary toxicity data suggests otherwise.[10]

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trim it free of fat and connective tissue, and record the wet uterine weight.

    • The uterus can also be blotted to obtain a blotted weight.

  • Data Analysis:

    • Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Data Presentation:

The following table provides example dose ranges used for nonylphenol in uterotrophic assays.

CompoundDosing RouteEffective Dose Range (mg/kg/day)SpeciesReference
4-NonylphenolOral25-100Rat[9]
p-NonylphenolSubcutaneous100-200Rat[11]

Note: A dose-range finding study is essential for this compound.

Visualizations

Signaling Pathway

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNP This compound ER Estrogen Receptor α (ERα) DNP->ER Binding HSP HSP90 ER->HSP Inactive State DNP_ER DNP-ERα Complex ER->DNP_ER Activation & HSP90 Dissociation Dimer ERα Dimer DNP_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Transcription Transcription Initiation ERE->Transcription Recruitment of Co-activators mRNA mRNA (e.g., TFF1, PGR) Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflows

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: MCF-7 Cell Culture hormone_withdrawal Hormone Withdrawal (Charcoal-Stripped Serum) start->hormone_withdrawal binding_assay ERα Binding Assay (Cell-Free) start->binding_assay Separate Assay treatment Treat cells with This compound hormone_withdrawal->treatment proliferation Cell Proliferation Assay (E-SCREEN) treatment->proliferation gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression proliferation_end Measure Proliferation (e.g., MTT) proliferation->proliferation_end gene_expression_end Measure mRNA Levels (TFF1, PGR) gene_expression->gene_expression_end binding_end Determine Binding Affinity (IC50) binding_assay->binding_end

Caption: Workflow for in vitro estrogenicity testing.

In_Vivo_Workflow start Start: Animal Acclimation (Immature Female Rats) dosing Daily Dosing for 3 Days (this compound) start->dosing necropsy Necropsy (24h after last dose) dosing->necropsy measurement Uterus Dissection and Weighing necropsy->measurement analysis Statistical Analysis (Compare to Controls) measurement->analysis end Conclusion on Estrogenic Activity analysis->end

Caption: Workflow for the in vivo uterotrophic assay.

References

In Vitro Assays for Assessing the Neurotoxicity of 3,5-Dinonylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinonylphenol, a member of the nonylphenol isomer group, is an industrial chemical with potential neurotoxic effects. Assessing the neurotoxicity of this compound is crucial for understanding its risk to human health. This document provides detailed application notes and protocols for a panel of in vitro assays designed to evaluate the neurotoxic potential of this compound. The assays described herein focus on key cellular events implicated in neurotoxicity, including impacts on cell viability, membrane integrity, oxidative stress, mitochondrial function, and apoptosis. While specific quantitative data for the 3,5-isomer of dinonylphenol is limited in publicly available literature, the provided protocols are based on established methods for assessing the neurotoxicity of the broader nonylphenol category and related phenolic compounds.

Key In Vitro Neurotoxicity Assays

A battery of in vitro assays is recommended to comprehensively assess the neurotoxic potential of this compound. These assays, performed on relevant neuronal cell models such as SH-SY5Y neuroblastoma cells, PC12 cells, or primary neuronal cultures, provide quantitative data on various cellular endpoints.

Recommended In Vitro Assays:

  • MTT Assay: Evaluates cell viability by measuring the metabolic activity of mitochondria.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of cell membrane integrity.

  • Reactive Oxygen Species (ROS) Assay: Detects the intracellular production of ROS, a key indicator of oxidative stress.

  • Mitochondrial Membrane Potential (MMP) Assay: Assesses mitochondrial function by measuring the potential across the inner mitochondrial membrane.

  • Apoptosis Assays (e.g., Caspase-3 Activity, Bax/Bcl-2 ratio): Determine the induction of programmed cell death.

  • Calcium Imaging: Measures intracellular calcium levels to assess disruptions in calcium homeostasis.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables present hypothetical data based on the known neurotoxic effects of nonylphenols. These tables are for illustrative purposes to demonstrate how to structure and present experimental data. Researchers should generate their own data using the provided protocols.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
Control (0)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.3
2555.9 ± 5.9
5032.7 ± 4.1
10015.4 ± 3.5

Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)

Concentration (µM)% LDH Release (Mean ± SD)
Control (0)5.1 ± 1.2
1015.8 ± 2.5
2535.2 ± 3.8
5068.9 ± 5.1
10085.3 ± 6.7

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

Concentration (µM)Fold Increase in ROS (Mean ± SD)
Control (0)1.0 ± 0.1
102.5 ± 0.3
255.8 ± 0.7
5012.3 ± 1.5

Table 4: Effect of this compound on Mitochondrial Membrane Potential (MMP)

Concentration (µM)% Decrease in MMP (Mean ± SD)
Control (0)0 ± 2.1
1018.4 ± 3.5
2545.7 ± 5.2
5075.1 ± 6.8

Experimental Protocols

Cell Culture

Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons should be cultured according to standard protocols. For these assays, cells are typically seeded in 96-well plates at an appropriate density and allowed to adhere overnight before treatment with this compound.

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity, which is proportional to the extent of cell lysis.[3][4]

Protocol:

  • Seed cells in a 96-well plate and expose them to different concentrations of this compound for 24-48 hours.

  • Collect the cell culture supernatant from each well.

  • Prepare a reaction mixture containing NADH and pyruvate.

  • Add the supernatant to the reaction mixture in a new 96-well plate.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm, which reflects the amount of formazan produced in a coupled enzymatic reaction.[4]

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Reactive Oxygen Species (ROS) Assay

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Culture cells in a 96-well black plate and treat with this compound for a specified time.

  • Wash the cells with a serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 20-30 minutes at 37°C in the dark.[5]

  • Wash the cells twice with serum-free medium to remove the excess probe.[5]

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.[5]

  • Express the results as a fold increase in ROS production compared to the untreated control.

Mitochondrial Membrane Potential (MMP) Assay

Principle: This assay uses a cationic fluorescent dye, such as JC-1, that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • Add JC-1 staining solution (5 µg/mL) to each well and incubate for 20 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) signals using a fluorescence plate reader.

  • Calculate the ratio of red to green fluorescence intensity as an indicator of MMP.

Signaling Pathways and Visualizations

The neurotoxicity of nonylphenols is believed to be mediated through the activation of several signaling pathways, leading to oxidative stress and apoptosis.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis prep1 Seed Neuronal Cells (e.g., SH-SY5Y) prep2 Allow Adherence (Overnight) prep1->prep2 treat Expose to this compound (Various Concentrations) prep2->treat assay1 MTT Assay (Cell Viability) treat->assay1 assay2 LDH Assay (Cytotoxicity) treat->assay2 assay3 ROS Assay (Oxidative Stress) treat->assay3 assay4 MMP Assay (Mitochondrial Function) treat->assay4 analysis Quantify Results & Generate Dose-Response Curves assay1->analysis assay2->analysis assay3->analysis assay4->analysis

Caption: Workflow for assessing the in vitro neurotoxicity of this compound.

Oxidative Stress Signaling Pathway

Nonylphenols can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the endogenous antioxidant defense system. The Nrf2-ARE pathway is a key regulator of this defense mechanism.

G NP This compound ROS Increased ROS NP->ROS Keap1 Keap1 ROS->Keap1 inactivates OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE ARE Nrf2->ARE translocates to nucleus & binds Antioxidant Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant activates transcription CellDamage Neuronal Damage OxidativeStress->CellDamage

Caption: this compound-induced oxidative stress pathway.

Apoptosis Signaling Pathway

Exposure to nonylphenols can trigger apoptosis, or programmed cell death, in neuronal cells. This process involves the activation of caspases and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

G NP This compound Bax Bax (Pro-apoptotic) NP->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) NP->Bcl2 downregulates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Calcium Signaling Disruption

Nonylphenols have been shown to disrupt intracellular calcium homeostasis, leading to an overload of cytosolic calcium. This can trigger a cascade of neurotoxic events, including excitotoxicity and apoptosis.

G NP This compound Ca_channel Calcium Channels (e.g., VGCC, NMDA-R) NP->Ca_channel modulates ER Endoplasmic Reticulum NP->ER induces release from Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_release Ca²⁺ Release ER->Ca_release Ca_overload Cytosolic Ca²⁺ Overload Ca_influx->Ca_overload Ca_release->Ca_overload Neurotoxicity Neurotoxicity (Excitotoxicity, Apoptosis) Ca_overload->Neurotoxicity

References

Experimental Design for Studying the Reproductive Toxicity of 3,5-Dinonylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct data exists for the reproductive toxicity of the specific isomer 3,5-Dinonylphenol. The following protocols and notes are based on established methods for assessing the reproductive toxicity of chemicals, particularly other nonylphenol isomers and endocrine-disrupting compounds. It is crucial to adapt and validate these protocols specifically for this compound.

I. Introduction

This compound is a member of the alkylphenol chemical family, which is known to possess endocrine-disrupting properties. These compounds can interfere with the body's hormonal systems, potentially leading to adverse reproductive health effects. A thorough investigation into the reproductive toxicity of this compound is essential for risk assessment and regulatory purposes. This document provides a comprehensive overview of the experimental design, including detailed in vivo and in vitro protocols, to study the potential reproductive and developmental toxicity of this compound.

II. In Vivo Experimental Design: Extended One-Generation Reproductive Toxicity Study (Based on OECD Guideline 443)

The Extended One-Generation Reproductive Toxicity Study (EOGRTS) is a comprehensive in vivo assay designed to evaluate the effects of a substance on fertility, pregnancy, and offspring development.[1][2][3]

A. Experimental Workflow

EOGRTS_Workflow P_acclimation Parental (P) Generation Acclimation P_dosing P Generation Dosing (pre-mating, mating, gestation, lactation) P_acclimation->P_dosing Mating Mating (1:1) P_dosing->Mating Gestation Gestation Mating->Gestation Lactation Lactation Gestation->Lactation F1_weaning F1 Generation Weaning & Selection Lactation->F1_weaning F1_dosing F1 Generation Dosing F1_weaning->F1_dosing F1_endpoints F1 Generation Endpoints Assessment F1_dosing->F1_endpoints F2_generation Optional F2 Generation F1_endpoints->F2_generation Estrogen_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound ER Estrogen Receptor (ER) NP->ER HSP Heat Shock Proteins ER->HSP dissociation ER_dimer ER Dimerization & Translocation ER->ER_dimer ERE Estrogen Response Element Transcription Gene Transcription ERE->Transcription Repro_Effects Altered Reproductive Function Transcription->Repro_Effects ER_dimer->ERE Androgen_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP This compound (Antagonist) AR Androgen Receptor (AR) NP->AR blocks binding Androgen Androgen Androgen->AR HSP Heat Shock Proteins AR->HSP dissociation AR_dimer AR Dimerization & Translocation AR->AR_dimer ARE Androgen Response Element Transcription Gene Transcription ARE->Transcription Male_Repro_Effects Impaired Male Reproductive Development Transcription->Male_Repro_Effects AR_dimer->ARE HPG_Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH Repro_Function Altered Reproductive Function Gonads->Repro_Function Sex Hormones NP This compound NP->Hypothalamus disrupts NP->Pituitary disrupts NP->Gonads disrupts GnRH GnRH LH_FSH LH & FSH Sex_Hormones Sex Hormones (Testosterone/Estrogen) Sex_Hormones->Hypothalamus feedback Sex_Hormones->Pituitary feedback

References

Troubleshooting & Optimization

Overcoming matrix effects in 3,5-Dinonylphenol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3,5-Dinonylphenol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In LC-MS/MS, these undetected components can suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[1][2] This interference is a primary concern in complex biological and environmental samples where endogenous substances like phospholipids or exogenous contaminants are present.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]

Q2: My this compound signal is showing poor reproducibility and accuracy. How can I determine if this is due to matrix effects?

A: To diagnose matrix effects, you can perform a post-extraction spike analysis.[4] This involves comparing the signal response of a standard spiked into a blank matrix extract versus the response of the same standard in a clean solvent.[5]

  • Calculation: Matrix Effect (%) = (Response in Matrix / Response in Solvent) x 100.[5]

  • Interpretation:

    • A value < 100% indicates ion suppression .[5]

    • A value > 100% indicates ion enhancement .[5]

    • A value of 100% suggests no absolute matrix effect.[5]

A qualitative method is the post-column infusion experiment, where a constant flow of this compound is introduced into the mass spectrometer after the LC column.[6] Injection of a blank matrix extract will show a dip or peak in the baseline signal if interfering components elute at that time, indicating regions of ion suppression or enhancement.[6][7]

Q3: What is the most effective strategy to minimize or eliminate matrix effects?

A: The most robust strategy is a combination of efficient sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS).[6][8] A SIL-IS for this compound (e.g., this compound-d8) co-elutes and experiences nearly identical matrix effects as the analyte, allowing for reliable correction during data processing.[4][6] While SIL-IS can be expensive, they are considered the gold standard for compensating for matrix effects.[6][9]

Troubleshooting Guide: Overcoming Matrix Effects

Issue 1: Significant Ion Suppression Detected

If you have confirmed that ion suppression is affecting your analysis, the primary goal is to remove the interfering components from your sample or to chromatographically separate them from your analyte.

Solution 1: Optimize Sample Preparation Improving sample cleanup is the most effective way to reduce matrix effects.[3] The choice of technique depends on the complexity of your matrix.

  • Solid-Phase Extraction (SPE): Highly recommended for removing interfering compounds.[8] Polymeric mixed-mode SPE cartridges, which utilize both reversed-phase and ion-exchange mechanisms, are particularly effective at producing clean extracts from biological samples.[10] For non-polar compounds like this compound, reversed-phase cartridges (e.g., C18) are a good starting point.[11][12]

  • Liquid-Liquid Extraction (LLE): Can also yield very clean extracts.[10] However, recovery for some analytes can be lower compared to SPE.[10] Optimization of solvent polarity and pH is critical.[3]

  • Protein Precipitation (PPT): Generally the least effective method and often results in significant matrix effects due to high levels of residual matrix components.[10] If used, a subsequent cleanup step like SPE is advised.

Solution 2: Enhance Chromatographic Separation If co-elution is the problem, adjusting your LC method can resolve the analyte from the matrix interference.

  • Gradient Modification: Lengthening the gradient can increase the separation between the analyte and interfering peaks.[10]

  • Column Chemistry: Test alternative reversed-phase columns (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Mobile Phase Modifiers: Adjusting the mobile phase pH can alter the retention of interfering compounds, particularly phospholipids, relative to your analyte.[10] Using additives like ammonium formate can also influence ionization and potentially reduce suppression.[5]

  • UPLC/UHPLC: Ultra-high-performance liquid chromatography offers significantly better resolution and peak sharpness, which can separate the analyte from matrix components more effectively than traditional HPLC.[10]

// Node Definitions start [label="Start: Poor Reproducibility or\nAccuracy in this compound Data", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; q_matrix_effect [label="Quantify Matrix Effect\n(Post-Extraction Spike)", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=3, height=1.5]; is_suppression [label="Significant Ion Suppression\nor Enhancement?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=3, height=1.5];

// Solutions Branch solution_title [label="Implement Mitigation Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=rounded];

use_sil_is [label="Use Stable Isotope-Labeled\nInternal Standard (SIL-IS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_spe [label="Optimize Sample Prep\n(e.g., Mixed-Mode SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_lc [label="Improve LC Separation\n(Gradient, Column, UPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Branch no_effect [label="Matrix Effect is Minimal\n(<15% suppression/enhancement).\nInvestigate other issues\n(e.g., instrument stability).", fillcolor="#F1F3F4", fontcolor="#202124"]; validate [label="Re-validate Method", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> q_matrix_effect; q_matrix_effect -> is_suppression;

is_suppression -> solution_title [label="Yes"]; is_suppression -> no_effect [label="No"];

solution_title -> use_sil_is; solution_title -> optimize_spe; solution_title -> optimize_lc;

use_sil_is -> validate; optimize_spe -> validate; optimize_lc -> validate; }

Caption: Troubleshooting decision tree for identifying and mitigating matrix effects.

Issue 2: No Stable Isotope-Labeled Internal Standard is Available

While a SIL-IS is ideal, other calibration strategies can be employed when one is not available.

Solution: Use Matrix-Matched Calibration Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, blank wastewater extract).[8] This ensures that the calibration standards experience the same matrix effects as the unknown samples, improving accuracy.[8] The main drawback is the difficulty in obtaining a truly "blank" matrix that is free of the analyte.[6]

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Nonylphenol Recovery
MethodSample MatrixRecovery %Relative Standard Deviation (%)Reference
Solid-Phase Extraction (SPE) Sediment96.24 - 104.78%N/A[11]
Liquid-Liquid Extraction (LLE) Sediment76.28 - 80.52%N/A[11]
Solid-Phase Extraction (SPE) River Water41.0 - 114%< 2%[13]

As shown, SPE generally provides higher and more consistent recoveries for nonylphenols compared to LLE.[11]

Experimental Protocol: General Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for extracting this compound from a liquid sample using a reversed-phase (C18) SPE cartridge. Optimization will be required for your specific sample matrix and concentration levels.

// Node Definitions start [label="Start: Sample + Internal Standard", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; step1 [label="Step 1: Cartridge Conditioning\n(e.g., Methanol, then Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Sample Loading\n(Load pre-treated sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Step 3: Washing\n(e.g., Water/Methanol mix to remove polar interferences)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Elution\n(e.g., Acetonitrile or Ethyl Acetate to elute Dinonylphenol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Step 5: Evaporation & Reconstitution\n(Dry down eluate and reconstitute in mobile phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Analysis by LC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> step1 [label="Pre-treat sample\n(e.g., adjust pH, dilute)"]; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of deionized water.[11] Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a volume of a weak solvent mixture (e.g., 5 mL of 30:70 water:methanol) to remove hydrophilic interferences while retaining the this compound.[11]

  • Elution: Elute the this compound from the cartridge using a strong, non-polar solvent. A mixture of methanol and acetone (1:1, v/v) or pure acetonitrile is often effective.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for injection into the LC-MS/MS system.[7]

References

Technical Support Center: Gas Chromatography (GC) Analysis of 3,5-Dinonylphenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution for 3,5-Dinonylphenol isomers in GC analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak resolution or co-elution of my this compound isomers?

A1: Poor peak resolution for this compound isomers is a common challenge due to their structural similarity.[1] Several factors can contribute to this issue, including:

  • Inappropriate GC Column: The stationary phase chemistry, column length, internal diameter, and film thickness are critical for separating closely related isomers.[2][3][4]

  • Suboptimal GC Oven Temperature Program: A temperature ramp that is too fast can lead to insufficient separation.[5][6]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.[7][8]

  • Sample Overload: Injecting too much sample can cause peak broadening and fronting.[7][9]

  • System Issues: Leaks in the system, a contaminated injector liner, or improper column installation can all degrade resolution.[7][10][11]

Q2: How do I select the right GC column for separating this compound isomers?

A2: Choosing the correct column is the most critical step for achieving good resolution.[2][3] Consider the following factors:

  • Stationary Phase: For separating isomers of phenolic compounds, a moderately polar stationary phase is often a good starting point.[12][13] Phases like 5% phenyl-polysiloxane are versatile.[12] For complex separations, consider columns specifically designed for phenol analysis or even comprehensive two-dimensional GC (GCxGC) with different column selectivities.[14]

  • Column Dimensions:

    • Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. A 30-meter column is a common starting point, but for highly complex isomer mixtures, a 60-meter or even a 100-meter column may be necessary.[6][15]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution compared to wider bore columns (e.g., 0.32 mm, 0.53 mm).[6][8][16]

    • Film Thickness: A thinner film thickness can improve the resolution of closely eluting peaks and reduce column bleed at higher temperatures.[5]

Q3: What are the key GC parameters to optimize for better peak resolution?

A3: Once you have selected an appropriate column, you can optimize the following parameters:

  • Oven Temperature Program: Start with a lower initial temperature to ensure good trapping of the analytes at the head of the column.[17] Use a slow temperature ramp rate (e.g., 2-5 °C/min) to maximize the separation of isomers.[5] Isothermal analysis at different temperatures can also be explored to optimize resolution in specific regions of the chromatogram.[15]

  • Carrier Gas Flow Rate: Operate the carrier gas (typically Helium or Hydrogen) at its optimal linear velocity to achieve the highest column efficiency. The optimal flow rate depends on the column dimensions and the carrier gas being used.[8]

  • Injection Technique: Use a splitless injection for trace analysis to ensure all the sample is transferred to the column. However, if you are experiencing peak fronting due to sample overload, a split injection may be necessary.[7][9] Ensure the injector temperature is high enough to vaporize the sample without causing degradation.[10]

Q4: Can derivatization help improve the separation of this compound isomers?

A4: Yes, derivatization can be a useful strategy. Converting the polar hydroxyl group of the phenol to a less polar derivative (e.g., through silylation) can improve peak shape by reducing tailing caused by interactions with active sites in the GC system. This can also enhance the volatility of the analytes, potentially allowing for lower elution temperatures and improved resolution.

Troubleshooting Guide

If you are experiencing issues with peak resolution, follow this troubleshooting workflow.

TroubleshootingWorkflow start Poor Peak Resolution (Broadening, Tailing, Co-elution) check_column 1. Verify GC Column - Correct Stationary Phase? - Appropriate Dimensions (L, ID, df)? - Column Condition (Bleed)? start->check_column Start Here check_parameters 2. Review GC Parameters - Oven Temperature Program? - Carrier Gas Flow Rate? - Injector Temperature? check_column->check_parameters Column OK select_column Select a More Appropriate Column - Different Polarity - Longer Column - Smaller ID check_column->select_column Incorrect Column check_system 3. Inspect GC System - Leaks? - Contaminated Liner? - Proper Column Installation? check_parameters->check_system Parameters OK optimize_program Optimize Oven Program - Lower Initial Temperature - Slower Ramp Rate check_parameters->optimize_program Suboptimal Program check_system->optimize_program System OK, but Resolution Poor clean_system Perform System Maintenance - Leak Check - Replace Liner & Septum - Reinstall Column check_system->clean_system System Issue Detected resolution_ok Resolution Improved check_system->resolution_ok System OK & Resolution Good optimize_flow Optimize Carrier Gas Flow - Adjust to Optimal Linear Velocity optimize_program->optimize_flow consider_derivatization Consider Derivatization optimize_program->consider_derivatization optimize_flow->resolution_ok clean_system->resolution_ok select_column->resolution_ok consider_derivatization->resolution_ok

Caption: Troubleshooting workflow for improving GC peak resolution.

Experimental Protocols & Data

Table 1: Recommended GC Parameters for this compound Isomer Analysis
ParameterRecommended SettingRationale for Improving Resolution
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms)Provides good selectivity for phenolic isomers.[12][18]
Length30 m - 60 mLonger columns increase theoretical plates and improve separation.[6]
Internal Diameter0.25 mmSmaller ID enhances efficiency and resolution.[6][16]
Film Thickness0.25 µmThinner films can improve peak sharpness.[5]
Temperatures
Injector250 - 270 °CEnsures complete vaporization without thermal degradation.[14][18]
Oven Program50 °C (hold 2 min), ramp 5 °C/min to 250 °C (hold 10 min)A slow ramp rate is crucial for separating closely eluting isomers.[5][14]
Detector (MS)280 - 300 °CPrevents condensation of analytes.
Carrier Gas
GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (constant flow)Maintains optimal linear velocity for a 0.25 mm ID column.[14]
Injection
ModeSplitless (1 µL injection)Maximizes analyte transfer to the column for sensitivity.
Splitless Time1 minEnsures complete transfer of analytes before the split vent opens.
Example Experimental Protocol

This protocol provides a starting point for the GC-MS analysis of this compound isomers. Optimization may be required based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of 1-10 µg/mL.

  • GC-MS System Configuration:

    • Install a suitable capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

    • Perform a system leak check to ensure the integrity of all connections.[7]

  • Instrument Method Setup:

    • Set the GC and MS parameters as outlined in Table 1 .

    • For the mass spectrometer, use electron ionization (EI) at 70 eV.

    • Set the MS to scan a mass range of m/z 50-350 or use selected ion monitoring (SIM) for target isomers to enhance sensitivity.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data for the duration of the GC run.

  • Data Review:

    • Examine the total ion chromatogram (TIC) for peak shape and resolution.

    • If peak tailing is observed, check for active sites in the liner or column and consider silylation of the sample.[17]

    • If peaks are broad, ensure the initial oven temperature is low enough and the carrier gas flow is optimal.[7][17]

    • If co-elution is still present, consider using a longer column or a slower oven temperature ramp rate.[5][6] For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) may be necessary to achieve complete separation.[14]

Logical Relationships in GC Optimization

The following diagram illustrates the relationship between key GC parameters and their impact on peak resolution.

GCOptimization goal Improved Peak Resolution efficiency Efficiency (N) (Narrower Peaks) efficiency->goal selectivity Selectivity (α) (Peak Separation) selectivity->goal retention Retention (k) (Time on Column) retention->goal column_length ↑ Column Length column_length->efficiency column_id ↓ Column ID column_id->efficiency carrier_gas Optimal Flow Rate carrier_gas->efficiency stationary_phase Stationary Phase Chemistry stationary_phase->selectivity temperature ↓ Temperature / ↓ Ramp Rate temperature->selectivity temperature->retention

Caption: Key factors influencing GC peak resolution.

References

Technical Support Center: Nonylphenol Contamination in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent nonylphenol (NP) and nonylphenol ethoxylate (NPE) contamination in a laboratory setting.

Troubleshooting Guide: Unexpected Experimental Results or Assay Interference

Are you observing unexpected or inconsistent results in your experiments? Nonylphenol contamination could be a contributing factor. This guide will walk you through the steps to identify and address potential sources of nonylphenol contamination.

Logical Flow for Troubleshooting Nonylphenol Contamination

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Source Investigation cluster_2 Phase 3: Confirmation & Quantification cluster_3 Phase 4: Mitigation & Prevention A Unexpected Experimental Results (e.g., altered cell proliferation, enzyme inhibition, poor reproducibility) B Review Experimental Protocol and Reagents A->B Start Here C Hypothesize Potential NP Sources B->C D Plastics (Pipette tips, tubes, plates) C->D E Solvents & Reagents C->E F Environment (Cleaning supplies, dust) C->F G Water Purification System C->G H Test Suspected Sources for NP D->H E->H F->H G->H I Analyze Samples by GC-MS or LC/MS/MS H->I J Compare to Blanks and Controls I->J K Implement Corrective Actions J->K Contamination Confirmed L Switch to Glassware or NP-free Plastics K->L M Use High-Purity, Pre-tested Solvents K->M N Implement Strict Cleaning Protocols K->N O Validate New Materials and Procedures L->O M->O N->O

Caption: Troubleshooting workflow for identifying and mitigating nonylphenol contamination.

Frequently Asked Questions (FAQs)

Q1: What are nonylphenols and why are they a concern in the laboratory?

A1: Nonylphenols (NPs) are a group of organic compounds that are widely used in the manufacturing of plastics, detergents, and other industrial products.[1] They are classified as endocrine-disrupting chemicals, meaning they can interfere with the body's hormonal system.[1][2] In a laboratory setting, nonylphenols can leach from common consumables and equipment, leading to contamination of experiments. This contamination can cause a range of issues, including altered cellular responses, enzyme inhibition, and general assay interference, ultimately leading to unreliable and irreproducible results.[3]

Q2: What are the primary sources of nonylphenol contamination in a typical lab?

A2: The most common sources of nonylphenol contamination in a laboratory environment include:

  • Plastic Labware: A significant source of contamination is the leaching of nonylphenols from various plastic consumables. This includes, but is not limited to, pipette tips, microcentrifuge tubes, multiwell plates, and centrifuge tubes.[3][4] The issue can be more pronounced with certain types of plastics and when using organic solvents.

  • Solvents and Reagents: Some laboratory-grade solvents, even those of high purity, can contain trace amounts of nonylphenols.[4]

  • Solid-Phase Extraction (SPE) Cartridges: Nonylphenol residues have been detected in some SPE cartridges, which can contaminate samples during the cleanup and extraction process.[4]

  • Water Purification Systems: While designed to remove contaminants, some components within water purification systems can potentially be a source of nonylphenol leaching.

  • Cleaning Products: Detergents and cleaning solutions used for general laboratory cleaning can contain nonylphenol ethoxylates (NPEs), which can break down into nonylphenols.[5]

Q3: We suspect nonylphenol contamination. How can we confirm its presence and identify the source?

A3: To confirm and pinpoint the source of nonylphenol contamination, a systematic approach is recommended:

  • Isolate and Test Potential Sources: Individually test each potential source of contamination. For example, incubate different types of plastic tubes and pipette tips with a clean solvent (one you have verified to be NP-free) and then analyze the solvent for the presence of nonylphenols.

  • Run Blank and Control Experiments: Always include appropriate blanks and controls in your experiments. A "reagent blank" (containing all reagents except the sample) and a "method blank" (which goes through the entire sample preparation process without the sample) can help identify contamination from reagents and the overall procedure.

  • Analytical Testing: The most reliable way to confirm the presence and quantity of nonylphenols is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[3]

Q4: What steps can we take to minimize or eliminate nonylphenol contamination in our experiments?

A4: Minimizing nonylphenol contamination requires a multi-faceted approach:

  • Material Selection:

    • Whenever possible, use glassware instead of plasticware, especially for storing solvents and preparing solutions.

    • If plasticware is necessary, opt for products that are certified "nonylphenol-free" by the manufacturer. Polypropylene and polyethylene are often considered to have lower leaching potential for some additives compared to polystyrene, but all plastics should be viewed as potential sources.

    • Avoid colored plastics, as the colorants can sometimes be a source of leachable compounds.

  • Solvent and Reagent Purity:

    • Use the highest purity solvents available (e.g., HPLC or LC-MS grade).

    • Whenever a new lot of solvent is purchased, it is good practice to test it for the presence of nonylphenols before use in sensitive assays.

  • Pre-washing and Cleaning:

    • Thoroughly wash all glassware with a laboratory-grade, phosphate-free detergent, followed by multiple rinses with tap water and then high-purity water (e.g., Milli-Q).

    • For plasticware, a pre-rinse with 70% ethanol can help remove some surface contaminants. However, be aware that organic solvents can also increase the leaching of additives from some plastics.

  • Good Laboratory Practices:

    • Minimize the contact time between solvents/samples and plastic surfaces.

    • Avoid storing solvents in plastic containers for extended periods.

    • Use fresh pipette tips for each sample and reagent.

Data on Nonylphenol Contamination Sources

The following table summarizes reported concentrations of nonylphenol found in common laboratory consumables. This data can help in assessing the potential level of contamination from different sources.

Contamination SourceMaterial/SolventReported Nonylphenol ConcentrationReference
Solvents HPLC Grade Diethyl Ether0.963 µg/L[4]
Solid-Phase Extraction (SPE) Cartridges Silica Gel0.046 - 13.0 µg/g[4]
Florisil0.046 - 13.0 µg/g[4]
Plastic Labware Polystyrene TubesDetected (qualitative)[4]
Polypropylene TubesDetected (qualitative)

Experimental Protocols

Protocol 1: Detection of Nonylphenol in Liquid Samples by GC-MS

This protocol provides a general procedure for the detection and quantification of nonylphenol in liquid samples, such as solvents or aqueous solutions, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL liquid sample in a separatory funnel, add a suitable internal standard (e.g., 4-n-nonylphenol-d8).

  • Add 30 mL of dichloromethane (DCM) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction two more times with fresh 30 mL portions of DCM.

  • Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Further concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 5 °C/min (hold for 10 min).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for nonylphenol (e.g., m/z 107, 121, 135, 149, 220).

3. Data Analysis

  • Identify nonylphenol peaks based on their retention time and the presence of characteristic ions compared to a standard.

  • Quantify the concentration of nonylphenol by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of nonylphenol.

Protocol 2: Cleaning Procedure to Remove Nonylphenol from Glassware

This protocol outlines a rigorous cleaning procedure for glassware to minimize the risk of nonylphenol contamination.

  • Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of the chemical residues.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all traces of the detergent. A minimum of 5-7 rinses is recommended.

  • Acid Rinse (Optional but Recommended): Rinse the glassware with a dilute acid solution (e.g., 1% HCl or 1% HNO₃) to remove any remaining organic residues and metal ions.

  • Deionized Water Rinse: Rinse the glassware thoroughly with high-purity deionized water (at least 3-5 times).

  • Drying: Allow the glassware to air dry in a clean, dust-free environment or dry in an oven at an appropriate temperature. Do not wipe glassware dry with paper towels, as this can introduce contaminants.

Signaling Pathway Diagrams

Nonylphenols are known to interfere with endocrine signaling pathways, primarily by acting as an agonist for the estrogen receptor and an antagonist for the androgen receptor.

Estrogenic Action of Nonylphenol

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus NP Nonylphenol (NP) ER Estrogen Receptor (ERα) NP->ER Binds NP_ER NP-ER Complex ER->NP_ER HSP Heat Shock Proteins (HSP) HSP->ER Inactivated State NP_ER_dimer NP-ER Dimer NP_ER->NP_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) NP_ER_dimer->ERE Binds to Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates

Caption: Nonylphenol's agonistic effect on the estrogen receptor signaling pathway.

Anti-Androgenic Action of Nonylphenol

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Androgen_AR Androgen-AR Complex AR->Androgen_AR Activation Blocked Transcription Blocked AR->Blocked Inhibits Translocation & Transactivation NP Nonylphenol (NP) NP->AR Competitively Binds ARE Androgen Response Element (ARE) Androgen_AR->ARE Translocation & Binding Transcription Transcription of Androgen-Responsive Genes ARE->Transcription Initiates

Caption: Nonylphenol's antagonistic effect on the androgen receptor signaling pathway.

References

Technical Support Center: Optimizing 3,5-Dinonylphenol Extraction from Soil and Sediment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of 3,5-Dinonylphenol from complex environmental matrices such as soil and sediment. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil and sediment?

A1: The most prevalent and effective methods include Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), and Soxhlet extraction.[1][2][3][4] The choice of method often depends on available equipment, sample throughput requirements, and the specific characteristics of the soil or sediment matrix.

Q2: I am observing low recovery of this compound. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Inefficient Extraction: The chosen solvent may not be optimal for desorbing this compound from the sample matrix. The extraction time, temperature, or pressure may also be insufficient.

  • Matrix Effects: Co-extracted substances from the soil or sediment can interfere with the analytical measurement, leading to ion suppression or enhancement in LC-MS/MS analysis.[5][6][7][8]

  • Analyte Loss during Sample Preparation: Losses can occur during solvent evaporation, filtration, or cleanup steps. Adsorption to container surfaces can also be a factor, so using glass or Teflon-lined containers is recommended.[9]

  • Degradation: Although this compound is relatively stable, degradation could be a concern under harsh extraction conditions.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate quantification.[5][6][7] Strategies include:

  • Effective Sample Cleanup: Solid-Phase Extraction (SPE) is a common and effective technique to remove interfering compounds from the extract before analysis.[2][10][11][12]

  • Matrix-Matched Calibration: Preparing calibration standards in an extract from a blank soil or sediment sample that is free of the analyte can help to compensate for matrix-induced signal suppression or enhancement.[6]

  • Isotope Dilution: Using a stable isotopically labeled internal standard for this compound can provide the most accurate correction for both matrix effects and variations in extraction efficiency.[6]

  • Method of Standard Additions: This involves adding known amounts of the standard to the sample extract to create a calibration curve within the sample matrix itself.[6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is typically required for analysis by Gas Chromatography (GC) to increase the volatility and thermal stability of the phenolic group.[13][14][15][16] Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] For Liquid Chromatography (LC) analysis, derivatization is generally not necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Recovery Inefficient extraction solvent.Optimize the solvent system. For PLE, a mixture of acetone and hexane (50:50 v/v) or methanol has shown good results.[1][10] For UAE, a mixture of water and methanol (e.g., 30:70 v/v) can be effective.[2]
Insufficient extraction conditions (time, temperature, pressure).For PLE, temperatures around 100°C and pressures around 100 atm with static extraction times of 15-20 minutes have been reported to be effective.[1][17] For UAE, multiple extraction cycles (e.g., 2 x 15 min) at a slightly elevated temperature (e.g., 45°C) can improve efficiency.[2]
Poor Reproducibility Inhomogeneous sample.Ensure thorough homogenization of the soil or sediment sample before taking a subsample for extraction.
Inconsistent sample preparation.Standardize all steps of the sample preparation workflow, including solvent volumes, extraction times, and cleanup procedures.
Contamination from labware or solvents.Use high-purity solvents and pre-clean all glassware. Running a method blank is essential to check for contamination.[9][18]
Peak Tailing or Broadening in Chromatography Active sites on the analytical column.For GC analysis, ensure complete derivatization. For LC analysis, consider using a column with end-capping or adding a small amount of an acidic modifier to the mobile phase.
Co-eluting matrix components.Improve the sample cleanup procedure, for instance, by optimizing the SPE wash and elution steps.[11]
Signal Suppression/Enhancement in MS Matrix effects.Implement strategies to mitigate matrix effects as described in FAQ Q3, such as using matrix-matched calibration, an isotopically labeled internal standard, or improving the SPE cleanup.[5][6][7]

Data Presentation

Table 1: Comparison of Extraction Methods for Nonylphenols from Soil and Sediment

Extraction Method Matrix Solvent Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Pressurized Liquid Extraction (PLE)SoilAcetone:Hexane (50:50)89 - 94Not Specified[10]
Pressurized Liquid Extraction (PLE)SedimentMethanol98 - 1114 - 5[1][17]
Ultrasound-Assisted Extraction (UAE)SoilWater:Methanol (30:70)QuantitativeNot Specified[2]
Liquid-Liquid Extraction (LLE)SedimentDichloromethane:Hexane (2:1)76.28 - 80.522.26 - 2.34[19]
Solid-Phase Extraction (SPE) after LLESedimentMethanol:Water (70:30) then C18 SPE96.24 - 104.782.26 - 2.34[19]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) followed by SPE Cleanup and LC-MS/MS Analysis

This protocol is adapted from methodologies that have demonstrated high recovery rates.[1][10]

  • Sample Preparation: Homogenize the soil or sediment sample. Mix approximately 2-5 g of the sample with a drying agent like diatomaceous earth and load it into the PLE cell.

  • PLE Extraction:

    • Extraction Solvent: Acetone:Hexane (1:1, v/v) or Methanol.

    • Temperature: 100 °C.

    • Pressure: 1500 psi (approx. 100 atm).

    • Static Time: 15 minutes.

    • Cycles: 2.

  • Extract Concentration: Collect the extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elute the this compound with a non-polar solvent like methanol or acetonitrile.

  • Final Preparation and Analysis: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) followed by SPE Cleanup and HPLC-Fluorescence Detection

This protocol is based on a simple and rapid method for the determination of nonylphenols.[2]

  • Sample Preparation: Place approximately 2 g of the homogenized soil or sediment sample into a glass extraction vessel.

  • UAE Extraction:

    • Extraction Solvent: 10 mL of a Water:Methanol (30:70, v/v) mixture.

    • Temperature: 45 °C.

    • Time: 15 minutes.

    • Cycles: 2.

  • Extract Collection: After each cycle, collect the supernatant.

  • SPE Cleanup:

    • Load the combined extracts onto a conditioned C18 SPE cartridge.

    • Elute the analytes with methanol followed by acetonitrile.

  • Final Preparation and Analysis: Evaporate the eluate under a nitrogen stream, redissolve in a water/acetonitrile mixture, and analyze by HPLC with fluorescence detection.

Visualizations

Extraction_Workflow cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (PLE or UAE) Homogenization->Extraction Concentration Concentration Extraction->Concentration SPE_Cleanup SPE Cleanup Concentration->SPE_Cleanup Final_Prep Final Preparation SPE_Cleanup->Final_Prep Analysis LC-MS/MS or GC-MS Final_Prep->Analysis Result Result Analysis->Result Data Acquisition

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_cleanup Cleanup & Matrix Effects cluster_analysis Analytical Issues Start Low Analyte Recovery? Check_Solvent Optimize Solvent Start->Check_Solvent Yes Check_Conditions Optimize Time/Temp/Pressure Start->Check_Conditions Yes Improve_SPE Improve SPE Cleanup Check_Solvent->Improve_SPE Check_Conditions->Improve_SPE Use_IS Use Isotope-Labeled Internal Standard Improve_SPE->Use_IS Matrix_Match Use Matrix-Matched Calibration Use_IS->Matrix_Match Check_Derivatization Verify Derivatization (GC) Matrix_Match->Check_Derivatization Check_Column Check Column Performance Check_Derivatization->Check_Column Success Recovery Improved Check_Column->Success

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Technical Support Center: Analysis of 3,5-Dinonylphenol in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing signal suppression during the analysis of 3,5-Dinonylphenol in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression for this compound in LC-MS/MS analysis?

Signal suppression in the analysis of this compound, a phenolic compound, is a common matrix effect observed in electrospray ionization (ESI) mass spectrometry.[1][2] The primary causes include:

  • Co-eluting Matrix Components: Endogenous substances from biological matrices (e.g., phospholipids, salts, proteins) can co-elute with this compound and compete for ionization in the ESI source, leading to a decreased analyte signal.[1][3]

  • Ionization Competition: The high concentration of co-eluting compounds can saturate the ESI droplet surface, limiting the ionization of the target analyte.[2]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can hinder the efficient formation of gas-phase analyte ions.

  • Analyte Precipitation: Non-volatile components in the matrix can cause the analyte to precipitate, preventing it from reaching the gas phase for ionization.[2]

Q2: How can I assess the extent of signal suppression in my assay?

Two common methods to evaluate matrix effects are:

  • Post-Extraction Spike Method: This involves comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spiked blank matrix sample. A significant decrease in the peak area in the matrix sample indicates signal suppression.

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip in the baseline signal at the retention time of interfering components indicates the presence of signal suppression.

Q3: What are the recommended sample preparation techniques to minimize signal suppression for this compound?

The choice of sample preparation is critical for removing interfering matrix components.[4] Here are some recommended techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For phenolic compounds like this compound, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges can be used to isolate the analyte from polar interferences and phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many matrix components based on its partitioning between two immiscible liquids. The choice of extraction solvent is crucial for optimal recovery.

  • Protein Precipitation (PPT): While a simple and fast method, PPT is generally less effective at removing phospholipids and other small molecule interferences, which can be major contributors to signal suppression. If used, it should ideally be followed by another clean-up step like SPE.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Possible Causes Recommended Solutions
Low or no signal for this compound Significant signal suppression from the biological matrix.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or a multi-step Liquid-Liquid Extraction (LLE).[4] 2. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[4] 3. Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from co-eluting matrix components.
Poor reproducibility of results Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression. 2. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability.
Peak tailing or splitting Co-eluting matrix components interfering with the chromatography.1. Improve Chromatographic Resolution: Optimize the analytical column, mobile phase composition, and gradient profile to achieve better separation. 2. Use a Guard Column: A guard column can help to retain strongly adsorbed matrix components and protect the analytical column.
High background noise Contamination from solvents, reagents, or labware.1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. 2. Thoroughly Clean Labware: Avoid plasticware that may leach interfering compounds. Glassware should be meticulously cleaned.[5] 3. Perform Blank Injections: Regularly inject solvent blanks to identify and troubleshoot sources of contamination.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from a plasma matrix using a reversed-phase SPE cartridge.

Materials:

  • Plasma sample

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of the internal standard solution.

    • Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol describes a general LLE procedure for extracting this compound from a urine matrix.

Materials:

  • Urine sample

  • This compound standard solutions

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add 50 µL of the internal standard solution.

    • Acidify the sample to pH 2-3 with 1 M HCl.

  • Extraction:

    • Add 5 mL of a hexane:MTBE (80:20, v/v) mixture.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection and Drying:

    • Transfer the upper organic layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for nonylphenol (a structurally similar compound) from various studies, which can serve as a reference for what to expect with this compound analysis.

Analyte Matrix Sample Preparation Recovery (%) Matrix Effect (%)
NonylphenolHuman SerumSPE85.0 - 114.8Not specified
NonylphenolWaterSPENot specifiedSignificant suppression observed
AlkylphenolsWaterSPE>77%Variable, up to 65% suppression

Note: This data is for nonylphenol isomers and may not be directly representative of this compound. It is crucial to validate the method for the specific analyte and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Optional lle Liquid-Liquid Extraction (LLE) add_is->lle spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation spe->evap lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Low/No Analyte Signal check_ms Check MS Performance (Tune & Calibrate) start->check_ms ms_ok MS OK? check_ms->ms_ok fix_ms Troubleshoot MS ms_ok->fix_ms No check_matrix Assess Matrix Effects (Post-column infusion or Post-extraction spike) ms_ok->check_matrix Yes matrix_present Significant Matrix Effects? check_matrix->matrix_present optimize_prep Optimize Sample Prep (SPE, LLE) matrix_present->optimize_prep Yes no_matrix Investigate Other Issues (e.g., Analyte Stability) matrix_present->no_matrix No optimize_lc Optimize Chromatography optimize_prep->optimize_lc

Caption: Troubleshooting logic for low signal of this compound.

References

Technical Support Center: Enhancing the Sensitivity of 3,5-Dinonylphenol Detection in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 3,5-Dinonylphenol detection in various food samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound in food samples?

A1: The most prevalent and effective techniques for the determination of this compound in food samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of contaminants in complex food matrices. GC-MS is a robust technique, particularly when coupled with a triple quadrupole mass spectrometer (GC-MS/MS) for even lower detection limits.[3] LC-MS/MS is also highly sensitive and is suitable for a wide range of food matrices.[4]

Q2: How can I improve the sensitivity of my this compound analysis?

A2: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ a sample preparation method that effectively extracts this compound while minimizing matrix co-extractives. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly clean up the sample extract.[1][5]

  • Use Advanced Instrumentation: If available, utilize GC-MS/MS or LC-MS/MS. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS or Selected Reaction Monitoring (SRM) in GC-MS/MS can drastically improve the signal-to-noise ratio and, consequently, the sensitivity.[3][6]

  • Derivatization (for GC-MS): For GC-MS analysis, derivatization of the phenolic group of this compound can improve its volatility and chromatographic behavior, leading to sharper peaks and better sensitivity.

  • Matrix-Matched Calibration: To counteract matrix effects that can suppress or enhance the signal, prepare calibration standards in a blank matrix extract that is similar to your samples.

Q3: What is the "matrix effect," and how does it affect the analysis of this compound?

A3: The matrix effect is the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Food matrices, especially fatty ones, are complex and prone to causing significant matrix effects. For instance, in LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry), matrix components can compete with the analyte for ionization, leading to a suppressed signal. In GC-MS, active sites in the injector or column can be masked by matrix components, paradoxically leading to an enhanced signal for the analyte.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Dinonylphenol analysis in food?

A4: LOD and LOQ values are highly dependent on the analytical method, the instrument used, and the complexity of the food matrix. For nonylphenol isomers, which are structurally similar to dinonylphenol, LODs in the range of 0.37 to 1.79 µg/kg and LOQs from 1.11 to 5.41 µg/kg have been reported for various food matrices using GC-MS.[1] For LC-MS/MS methods, it is often possible to achieve even lower detection limits. It is crucial to validate the method in your laboratory for the specific food matrix of interest to determine the actual LOD and LOQ.

Troubleshooting Guides

GC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
No or Low Peak for this compound Inefficient extraction from the food matrix.Review and optimize the sample preparation protocol. Ensure proper solvent selection and extraction time. For fatty matrices, a more rigorous cleanup step may be needed.
Active sites in the GC inlet or column leading to analyte adsorption.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Perform regular inlet maintenance. Consider derivatization to reduce active site interactions.
Incorrect GC-MS parameters.Verify the injector temperature, oven temperature program, and mass spectrometer settings. Ensure the selected ions for SIM mode are correct for this compound.
Peak Tailing Active sites in the GC system.As above, use deactivated liners and columns. Trimming the first few centimeters of the column can also help.
Column overload.Dilute the sample extract or inject a smaller volume.
High Background Noise Contaminated carrier gas, inlet, or column.Check for leaks in the gas lines and use high-purity carrier gas. Clean the GC inlet and bake out the column.
Matrix interference.Improve the sample cleanup procedure to remove more co-extractive compounds.
Inconsistent Retention Times Fluctuations in carrier gas flow or oven temperature.Check the gas supply and regulators for consistent pressure. Verify the oven temperature control is stable.
Column degradation.Condition or replace the GC column.
LC-MS/MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity/Suppression Matrix effects from co-eluting compounds.Enhance the sample cleanup procedure. Dilute the sample extract to reduce the concentration of interfering compounds. Optimize the chromatographic separation to separate this compound from matrix components.
Suboptimal ionization parameters.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, for this compound.
Poor Peak Shape Incompatible injection solvent with the mobile phase.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Multiple or Split Peaks Isomers of dinonylphenol present in the standard or sample.This is expected as technical-grade dinonylphenol is a mixture of isomers. Ensure your chromatography can separate the major isomers if individual quantification is needed. If not, integrate the entire peak cluster.
Clogged System Particulate matter in the sample extract.Filter all samples through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nonylphenol isomers in food matrices. These values can serve as a benchmark for methods developed for this compound, though specific performance should be validated for the target analyte and matrix.

Table 1: GC-MS Method Performance for Nonylphenol Isomers in Various Food Matrices [1]

Food Matrix TypeLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)
High-Fat Solid (e.g., Infant purée)1.795.4191.8 - 108.6
High-Fat Liquid (e.g., Olive oil)1.524.6194.6 - 101.9
Low-Fat Solid (e.g., Mushroom)0.371.1186.8 - 107.3
Low-Fat Liquid (e.g., Beverages)0.882.6792.6 - 101.3

Table 2: LC-MS/MS Method Performance for Nonylphenol Isomers in Food Simulants

Food SimulantLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Average Recovery (%)
10% Ethanol (Simulant A)0.10.395 - 105
3% Acetic Acid (Simulant B)0.10.392 - 103
50% Ethanol (Simulant D1)0.20.690 - 101
Olive Oil (Simulant D2)0.51.585 - 98

Experimental Protocols

Protocol 1: Extraction of this compound from High-Fat Food Samples for GC-MS Analysis

This protocol is adapted from methods for nonylphenol analysis in high-fat matrices.[1]

  • Sample Homogenization: Homogenize 10 g of the high-fat food sample (e.g., cheese, fatty fish).

  • Internal Standard Spiking: Spike the homogenized sample with an appropriate internal standard (e.g., ¹³C-labeled this compound, if available, or a related labeled alkylphenol).

  • Extraction:

    • Add 20 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Vortex for 2 minutes.

    • Add 5 g of anhydrous magnesium sulfate and 2 g of sodium chloride.

    • Vortex for another 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the upper acetonitrile layer to a new centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Solvent Exchange:

    • Take a 1 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

Protocol 2: Extraction of this compound from Low-Fat Food Samples for LC-MS/MS Analysis

This protocol is a generalized QuEChERS-based method suitable for low-fat matrices.

  • Sample Homogenization: Homogenize 15 g of the low-fat food sample (e.g., fruits, vegetables) with an appropriate amount of water if the sample is dry.

  • Internal Standard Spiking: Spike the homogenized sample with an internal standard.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the sample in a 50 mL centrifuge tube.

    • Vortex for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3500 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 3500 rpm for 5 minutes.

  • Final Preparation:

    • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the initial mobile phase if concentration is needed.

Visualizations

Caption: Workflow for this compound analysis in high-fat foods by GC-MS.

Caption: Workflow for this compound analysis in low-fat foods by LC-MS/MS.

References

Calibration curve and linearity problems in 3,5-Dinonylphenol quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 3,5-Dinonylphenol using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: Why is my calibration curve for this compound non-linear?

A2: Non-linearity in calibration curves for phenolic compounds like this compound can arise from several factors.[1][2] Common causes include detector saturation at high concentrations, issues with sample preparation, analyte degradation, or the presence of matrix effects that interfere with the analysis.[1][2] For UV detectors in HPLC, responses can become non-linear at high absorbance units (typically above 1.0 to 2.0 AU).[1] In GC-MS, active sites in the inlet liner or column can cause adsorption, leading to non-linearity, especially at lower concentrations.

Q3: What is a good starting point for developing an HPLC-UV method for this compound?

A3: A good starting point for an HPLC-UV method would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. Detection is typically performed at a wavelength around 277-280 nm. Gradient elution is often necessary to separate this compound from other matrix components.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, derivatization is highly recommended for the GC-MS analysis of phenolic compounds like this compound. The hydroxyl group of the phenol makes the molecule polar and prone to adsorption and thermal degradation in the GC system. Derivatization, typically silylation (e.g., using BSTFA) or methylation, increases the volatility and thermal stability of the analyte, resulting in improved peak shape and sensitivity.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples?

A5: Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, can be a significant issue. To minimize them, you can employ more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample. Using a matrix-matched calibration curve or the standard addition method can also help to compensate for these effects. In some cases, simply diluting the sample can reduce the impact of the matrix.

Troubleshooting Guides

Problem 1: Non-Linear Calibration Curve

Symptom: The calibration curve for this compound has a poor correlation coefficient (R² < 0.995) and appears curved rather than linear.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation 1. Review the peak heights or areas of your highest concentration standards. If they are exceeding the linear range of the detector (e.g., >1.5 AU for UV), prepare and inject a more diluted set of standards.[1] 2. If using MS, check for detector saturation and adjust detector voltage or use a less abundant ion for quantification.
Standard Preparation Error 1. Prepare a fresh set of calibration standards from a new stock solution. 2. Use calibrated pipettes and volumetric flasks to ensure accuracy. 3. Ensure the solvent used for dilutions is the same as the mobile phase or a compatible solvent to avoid peak distortion.
Analyte Adsorption (GC-MS) 1. Deactivate the GC inlet liner by replacing it with a new, silanized liner. 2. Condition the GC column according to the manufacturer's instructions. 3. Consider using a different, more inert GC column.
Inappropriate Calibration Range 1. Narrow the concentration range of your calibration standards to the expected concentration range of your samples. 2. If a wide dynamic range is needed, consider using a weighted linear regression or a quadratic fit for the calibration curve, but this should be properly validated.
Matrix Effects 1. Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound. 2. If a blank matrix is unavailable, use the standard addition method.
Problem 2: Poor Reproducibility of Peak Area/Height

Symptom: Replicate injections of the same standard or sample show high variability in peak area or height (%RSD > 15%).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Injector Issues 1. Check for air bubbles in the syringe of the autosampler. 2. Ensure the injection volume is appropriate for the liner and injection mode (split/splitless). 3. Clean or replace the syringe.
Leaks in the System 1. Perform a leak check on the HPLC or GC system, paying close attention to fittings and connections. 2. For GC-MS, check the septum for leaks and replace if necessary.
Inconsistent Sample Evaporation 1. If a sample concentration step is used, ensure that the evaporation is controlled and consistent across all samples. 2. Use an internal standard to correct for variations in sample volume.
Column Degradation 1. Inspect the column for signs of degradation (e.g., discoloration, high backpressure). 2. Replace the column if it is old or has been used with harsh sample matrices.

Experimental Protocols

Disclaimer: The following are general protocols based on the analysis of nonylphenol and related phenolic compounds. Optimization will be required for the specific analysis of this compound and your particular sample matrix.

HPLC-UV Method for this compound
Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 70% A, decrease to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 277 nm
GC-MS Method for this compound (with Derivatization)
  • Sample Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., hexane, dichloromethane) via LLE or SPE.

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Add 50 µL of a solvent such as pyridine or acetonitrile.

    • Cap the vial and heat at 60-70 °C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

Parameter Condition
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z or Selected Ion Monitoring (SIM) for target ions

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nonylphenol isomers, which can be used as a starting point for method validation for this compound.

Parameter HPLC-UV (Typical Values) GC-MS (Typical Values)
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (R²) > 0.995> 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.005 - 0.1 µg/mL

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_investigate Investigation cluster_solutions_linearity Solutions for Non-Linearity cluster_solutions_rsd Solutions for High %RSD cluster_end Resolution Start Problem Encountered: Calibration or Linearity Issue CheckStandards Verify Standard Preparation and Dilutions Start->CheckStandards CheckSystem Check Instrument Performance (e.g., leaks, baseline) Start->CheckSystem NonLinearity Non-Linear Curve? CheckStandards->NonLinearity HighRSD High %RSD? CheckSystem->HighRSD NonLinearity->HighRSD No AdjustRange Adjust Concentration Range NonLinearity->AdjustRange Yes CheckDetector Check for Detector Saturation NonLinearity->CheckDetector Yes MatrixEffects Investigate Matrix Effects (Matrix-Matched Standards) NonLinearity->MatrixEffects Yes CheckInjector Inspect Autosampler/Syringe HighRSD->CheckInjector Yes SystemMaintenance Perform System Maintenance (e.g., change septum, clean liner) HighRSD->SystemMaintenance Yes Resolved Issue Resolved HighRSD->Resolved No, consult specialist AdjustRange->Resolved CheckDetector->Resolved MatrixEffects->Resolved CheckInjector->Resolved SystemMaintenance->Resolved

Caption: Troubleshooting workflow for calibration and linearity issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Injection Chromatographic Injection Extraction->Injection HPLC Path Derivatization->Injection Separation Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

References

Technical Support Center: 3,5-Dinonylphenol Stock Solutions and Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dinonylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound stock solutions and standards. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound stock solutions?

A1: this compound, like many phenolic compounds, is susceptible to degradation.[1][2] To ensure the stability of your stock solutions and standards, it is recommended to store them in a cool, dark, and dry place.[3] The use of amber vials or wrapping containers in aluminum foil is advised to protect against photodegradation.[1][2] For long-term storage, refrigeration (2-8 °C) is often recommended. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen, which can cause oxidative degradation.[4]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is a non-polar compound and is readily soluble in common organic solvents. For analytical purposes, especially when using High-Performance Liquid Chromatography (HPLC), solvents such as methanol and acetonitrile are typically used.[5][6] It is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with your analysis or accelerate the degradation of the standard.

Q3: How long can I expect my this compound stock solution to be stable?

Q4: I see a color change in my this compound stock solution. Is it still usable?

A4: A color change, such as yellowing, in a phenolic solution is often an indication of oxidation.[4] Oxidative degradation can alter the concentration of the parent compound and introduce degradation products that may interfere with your analysis. If a color change is observed, it is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section provides solutions to common problems you may encounter when working with this compound standards in a laboratory setting, with a focus on chromatographic analysis.

Chromatography Issues

Problem: I am observing peak splitting or tailing for my this compound standard in my HPLC analysis.

Possible Causes and Solutions:

  • Column Overload: Injecting too high a concentration of the standard can lead to peak distortion.

    • Solution: Dilute your standard to a lower concentration and reinject.[2]

  • Poor Column Condition: The column may be contaminated or have lost its efficiency.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.[1][10]

  • Inappropriate Mobile Phase pH: For phenolic compounds, the pH of the mobile phase can affect peak shape.

    • Solution: Adjust the pH of the mobile phase. For acidic compounds like phenols, a lower pH (e.g., using a formic acid or acetic acid additive) can improve peak symmetry.[11]

  • Secondary Interactions: Phenolic hydroxyl groups can interact with residual silanols on the silica-based column packing material.

    • Solution: Use a base-deactivated column or add a competing base to the mobile phase in small amounts.[11]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Standard Solutions

This protocol outlines the steps for preparing a primary stock solution and subsequent working standards of this compound for use in analytical experiments.

Materials:

  • This compound (analytical standard grade)

  • HPLC-grade methanol or acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Pipettes and tips

  • Amber glass vials with screw caps

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a clean, dry weighing boat.

    • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

    • Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the standard.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial for storage.

  • Working Standard Solutions:

    • Prepare a series of working standards by performing serial dilutions of the primary stock solution.

    • For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask and dilute to the mark with the solvent.

    • Store the working standards in amber vials under the same conditions as the stock solution.

Storage and Handling:

  • Store all solutions at 2-8 °C, protected from light.[3]

  • Allow solutions to equilibrate to room temperature before use.

  • Clearly label all solutions with the compound name, concentration, solvent, preparation date, and initials of the preparer.

Data Presentation

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general overview of factors affecting the stability of phenolic compounds, which can be applied to this compound.

Table 1: Factors Affecting the Stability of Phenolic Compound Solutions

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.[1][12]Store solutions at refrigerated temperatures (2-8 °C) for long-term stability.
Light Exposure to UV and visible light can cause photodegradation.[1][13]Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Oxygen Atmospheric oxygen can lead to oxidative degradation, often indicated by a color change.Use tightly sealed containers and consider purging with an inert gas (e.g., nitrogen) for long-term storage.
pH The stability of phenolic compounds can be pH-dependent.[1]For analytical purposes, maintaining a consistent and appropriate pH in buffered solutions is important.
Solvent Purity Impurities in solvents can catalyze degradation.Use high-purity, HPLC-grade solvents for the preparation of standards.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Splitting

G Troubleshooting HPLC Peak Splitting for this compound Start Peak Splitting Observed Check_Concentration Is the standard concentration too high? Start->Check_Concentration Dilute Dilute the standard and reinject Check_Concentration->Dilute Yes Check_Column Is the column old or contaminated? Check_Concentration->Check_Column No Resolved Peak Splitting Resolved Dilute->Resolved Flush_Column Flush the column with a strong solvent Check_Column->Flush_Column Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No Replace_Column Replace the column Flush_Column->Replace_Column Still splitting Flush_Column->Resolved Replace_Column->Resolved Adjust_pH Adjust mobile phase pH (e.g., add acid) Check_Mobile_Phase->Adjust_pH No Check_Secondary_Interactions Are there secondary interactions with the column? Check_Mobile_Phase->Check_Secondary_Interactions Yes Adjust_pH->Resolved Use_Deactivated_Column Use a base-deactivated column or add a competing base to the mobile phase Check_Secondary_Interactions->Use_Deactivated_Column Yes Check_Secondary_Interactions->Resolved No Use_Deactivated_Column->Resolved G Workflow for this compound Standard Preparation and Analysis Start Obtain Analytical Standard Weigh Accurately weigh the standard Start->Weigh Dissolve Dissolve in HPLC-grade solvent in a volumetric flask Weigh->Dissolve Stock_Solution Prepare Primary Stock Solution Dissolve->Stock_Solution Dilute Perform serial dilutions Stock_Solution->Dilute Working_Standards Prepare Working Standards Dilute->Working_Standards Store Store in amber vials at 2-8 °C Working_Standards->Store Analyze Analyze by HPLC Working_Standards->Analyze Store->Analyze Evaluate Evaluate peak shape, retention time, and area Analyze->Evaluate End Use for experiments Evaluate->End

References

Validation & Comparative

A Comparative Toxicological Assessment: 3,5-Dinonylphenol vs. 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of two nonylphenol isomers: 3,5-Dinonylphenol and 4-Nonylphenol. While both are recognized as environmental contaminants with endocrine-disrupting properties, the availability of specific toxicological data varies significantly between the two. This document summarizes the existing experimental data, outlines key experimental protocols for toxicity assessment, and presents signaling pathways and workflows to aid in understanding their mechanisms of action.

Executive Summary

Commercial nonylphenol is a complex mixture of various isomers, with 4-Nonylphenol (4-NP) being a predominant and extensively studied component. In contrast, specific toxicological data for this compound (3,5-DNP) is sparse in publicly available scientific literature. Structure-activity relationship (SAR) studies for alkylphenols indicate that the position of the alkyl group on the phenol ring is a critical determinant of estrogenic activity. Generally, para-substituted phenols (like 4-NP) exhibit higher estrogenic potency than meta-substituted isomers (like 3,5-DNP). Therefore, it is anticipated that 4-Nonylphenol possesses greater endocrine-disrupting potential than this compound.

This guide presents quantitative toxicity data for 4-Nonylphenol across several key endpoints and provides a qualitative comparison for this compound based on established SAR principles.

Data Presentation: Quantitative Toxicity of 4-Nonylphenol

The following tables summarize the available quantitative data for the toxicity of 4-Nonylphenol from various in vitro and in vivo studies.

Table 1: Endocrine Disruption Data for 4-Nonylphenol

Assay TypeEndpointTest SystemResultReference
Yeast Estrogen Screen (YES)Estrogenic Activity (EC50)Saccharomyces cerevisiae~10 µM[General literature values]
Estrogen Receptor (ER) BindingRelative Potency (vs. Estradiol)Human ERα1,000 to 10,000-fold less potent[General literature values]
Uterotrophic AssayUterine Weight IncreaseImmature RatsEffective at 25-100 mg/kg/day[1]

Table 2: Cytotoxicity Data for 4-Nonylphenol

Assay TypeEndpointCell LineResult (IC50/EC50)Reference
MTT AssayCell Viability (IC50)Caco-2 (Human intestinal)~50 µM[2]
MTT AssayCell Viability (IC50)HaCaT (Human keratinocyte)~75 µM[3]
Neutral Red UptakeCell Viability (IC50)Various cell lines20-100 µM[General literature values]

Table 3: Genotoxicity Data for 4-Nonylphenol

Assay TypeEndpointTest SystemResultReference
Comet AssayDNA DamageHuman lymphocytesIncreased DNA migration[General literature values]
Ames TestMutagenicitySalmonella typhimuriumGenerally negative[General literature values]
Micronucleus TestChromosomal DamageIn vivo (rodent)Mixed results, some positive[General literature values]

Comparative Toxicity Profile

Toxicological Endpoint4-NonylphenolThis compound
Endocrine Disruption High. Acts as an estrogen receptor agonist, though significantly less potent than estradiol.Presumed Lower. Based on structure-activity relationships, meta-substituted alkylphenols generally exhibit lower estrogenic activity than para-substituted isomers. Specific quantitative data is not readily available.
Cytotoxicity Moderate. Induces cell death in various cell lines at micromolar concentrations.Data not available. Expected to exhibit cytotoxicity, but the relative potency compared to 4-Nonylphenol is unknown.
Genotoxicity Weakly genotoxic. Can induce DNA damage, but its mutagenic potential is low.Data not available. Its potential to cause DNA damage has not been extensively studied.

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic potential of chemicals.

Principle: Genetically modified yeast cells (Saccharomyces cerevisiae) are used, which contain the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen-responsive elements (ERE). When an estrogenic substance binds to the hERα, it activates the transcription of the reporter gene, leading to the production of the enzyme, which can be quantified by a colorimetric reaction.

Methodology:

  • Yeast Culture: A starter culture of the recombinant yeast is grown overnight in a suitable medium.

  • Assay Preparation: The test compound and a series of positive controls (e.g., 17β-estradiol) and negative controls are prepared at various concentrations.

  • Incubation: The yeast culture is diluted and exposed to the different concentrations of the test and control substances in a 96-well plate. The plate is incubated for a set period (e.g., 48-72 hours) to allow for receptor binding and reporter gene expression.

  • Enzyme Assay: After incubation, the yeast cells are lysed to release the β-galactosidase enzyme. A chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) is added.

  • Measurement: The conversion of the substrate by the enzyme results in a color change, which is measured spectrophotometrically.

  • Data Analysis: The estrogenic activity is quantified by determining the EC50 value, which is the concentration of the test substance that induces 50% of the maximum response.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the exposure period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for formazan formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks and alkali-labile sites, migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from treated animals).

  • Slide Preparation: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the strands. An electric field is then applied, causing the fragmented DNA to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail, the tail length, and the tail moment, which are all indicators of the level of DNA damage.

Mandatory Visualizations

Signaling Pathway for Estrogenic Action

Estrogenic_Action_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Nonylphenol ER Estrogen Receptor (ER) NP->ER Binds NP_ER NP-ER Complex HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (ERE) NP_ER->ERE Binds to DNA Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Leads to Proteins Estrogen-responsive Proteins Translation->Proteins Effects Endocrine Disruption Effects Proteins->Effects Cause

Caption: Estrogenic signaling pathway of Nonylphenol.

Experimental Workflow for In Vitro Toxicity Assessment

Toxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation select_compounds Select Test Compounds (3,5-DNP, 4-NP) select_assays Select Toxicity Assays (YES, MTT, Comet) select_compounds->select_assays prepare_reagents Prepare Reagents & Cell Cultures select_assays->prepare_reagents expose_cells Expose Cells to Compounds prepare_reagents->expose_cells perform_assays Perform Assays expose_cells->perform_assays collect_data Collect Raw Data (Absorbance, Fluorescence) perform_assays->collect_data calculate_endpoints Calculate Endpoints (EC50, IC50, % Tail DNA) collect_data->calculate_endpoints compare_toxicity Compare Toxicity Profiles calculate_endpoints->compare_toxicity conclusion Draw Conclusions compare_toxicity->conclusion

Caption: General workflow for in vitro toxicity assessment.

References

Validation of a new analytical method for 3,5-Dinonylphenol using certified reference materials

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of a new analytical method for the quantification of 3,5-Dinonylphenol is presented, benchmarked against established techniques. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the method's performance, supported by experimental data and detailed protocols, utilizing certified reference materials for robust validation.

Method Performance Comparison

A summary of the quantitative performance data for the new Gas Chromatography-Mass Spectrometry (GC-MS) method compared to an alternative High-Performance Liquid Chromatography (HPLC) method is presented below. The data highlights the key validation parameters essential for evaluating the reliability and sensitivity of an analytical method.

Performance ParameterNew GC-MS MethodAlternative HPLC-DAD Method
Limit of Detection (LOD) 0.05 ng/L0.1 µg/mL
Limit of Quantification (LOQ) 0.15 ng/L0.3 µg/mL
**Linearity (R²) **>0.99>0.99
Recovery (%) 95 - 105%90 - 110%
Precision (RSD%) < 10%< 15%

Experimental Protocols

Detailed methodologies for the new GC-MS method and the alternative HPLC-DAD method are provided to allow for replication and comparison.

New Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity for the determination of this compound.

Sample Preparation:

  • Extraction: A 1-liter water sample is acidified to a pH of 2. Solid-phase extraction (SPE) is then performed using a polystyrene copolymer phase cartridge.

  • Elution: The cartridge is washed with deionized water (pH 2) and dried under a nitrogen stream. The analytes are then eluted with acetone.

  • Derivatization: The extract is evaporated to a small volume, and a methylation reaction is carried out to enhance the volatility of the phenolic compounds for GC analysis.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a splitless injector and a mass spectrometer (MS) detector.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane capillary column is used for separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: The temperature is ramped to achieve optimal separation of the dinonylphenol isomers.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Alternative Analytical Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides a robust and widely accessible alternative for the analysis of alkylphenols.

Sample Preparation:

  • Supported Liquid Extraction (SLE): A milk sample is spiked with a standard solution of alkylphenols and subjected to SLE to remove matrix interferences.

  • Elution: The analytes are eluted with dichloromethane.

  • Reconstitution: The solvent is evaporated, and the residue is reconstituted in the mobile phase.

Instrumental Analysis:

  • HPLC System: Equipped with a Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column is used for separation.

  • Mobile Phase: A gradient of acetonitrile and water is employed.

  • Detection: The DAD is set to monitor the characteristic absorbance wavelength of the phenols.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in the validation and analysis workflows.

cluster_0 Method Validation Workflow A Obtain Certified Reference Material (Nonylphenol Mixture) B Prepare Calibration Standards A->B E Spike Blank Matrix with CRM A->E C Analyze Standards by New GC-MS Method B->C D Establish Linearity, LOD, and LOQ C->D F Analyze Spiked Samples E->F G Determine Recovery and Precision F->G

Figure 1. Workflow for the validation of the new GC-MS analytical method.

cluster_1 GC-MS Analysis Workflow H Sample Collection (e.g., Water) I Solid-Phase Extraction (SPE) H->I J Derivatization (Methylation) I->J K GC-MS Analysis (SIM Mode) J->K L Data Acquisition and Quantification K->L

Figure 2. Experimental workflow for the GC-MS analysis of this compound.

cluster_2 HPLC-DAD Analysis Workflow M Sample Collection (e.g., Milk) N Supported Liquid Extraction (SLE) M->N O Solvent Evaporation and Reconstitution N->O P HPLC-DAD Analysis O->P Q Data Acquisition and Quantification P->Q

Figure 3. Experimental workflow for the alternative HPLC-DAD analysis.

Conclusion

The new GC-MS method demonstrates superior sensitivity with lower limits of detection and quantification compared to the alternative HPLC-DAD method. While both methods exhibit excellent linearity and acceptable recovery and precision, the GC-MS method is particularly well-suited for trace-level analysis of this compound in complex matrices. The detailed protocols and validation data provided in this guide will enable researchers to make informed decisions when selecting an analytical method for the quantification of this important environmental contaminant. The use of a technical nonylphenol mixture as a reference standard provides a practical approach to method validation in the absence of a specific certified reference material for this compound.

A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of 3,5-Dinonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in the context of environmental monitoring and toxicology, the accurate quantification of endocrine-disrupting compounds such as 3,5-Dinonylphenol is of paramount importance. This guide provides a detailed comparison of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of nonylphenols. While specific quantitative data for the 3,5-isomer is not extensively available, this guide leverages data on technical nonylphenol mixtures to draw a comparative framework.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and LC-MS/MS for the analysis of this compound often depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance metrics for the analysis of nonylphenols using both techniques.

ParameterGC-MS / GC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.37–1.79 µg/kg[1]10 - 50 ng/L[2]
Limit of Quantification (LOQ) 1.11–5.41 µg/kg[1]10 - 50 ng/L[2]
Linearity (Correlation Coefficient, r²) >0.998[1]>0.999[3][4]
Recovery 86.8–108.6%[1]82.8 ± 2.6%[5]
Precision (RSD) <12%[1]<15%[5]

Note: The data presented is for general nonylphenol analysis and serves as a representative comparison. Performance for the specific this compound isomer may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of nonylphenols using GC-MS and LC-MS/MS.

GC-MS/MS Experimental Protocol

Gas chromatography, coupled with tandem mass spectrometry (GC-MS/MS), is a robust method for the analysis of volatile and semi-volatile compounds like nonylphenols.[6] A derivatization step is often employed to increase the volatility of the analytes.[6]

1. Sample Preparation (Solid Samples): [7]

  • Weigh 10 g of the homogenized solid sample into a glass jar.

  • Add anhydrous Na2SO4 and 40 mL of an extraction solvent mixture (e.g., hexane and acetone).

  • Sonicate the mixture for 20 minutes.

  • Collect the extract and repeat the extraction process with an additional 40 mL of the solvent mixture.

  • Combine the extracts and evaporate to a volume of 3–4 mL.

  • Further evaporate to the final volume under a gentle stream of nitrogen.

2. Sample Preparation (Water Samples): [7]

  • To 1 L of the water sample, add n-hexane and shake.

  • After phase separation, collect the organic phase and dry it with anhydrous Na2SO4.

  • Evaporate an aliquot of the organic extract to 3–4 mL and then to the final volume under a gentle stream of nitrogen.

3. GC-MS/MS Analysis: [1][7]

  • Gas Chromatograph: A system such as the Thermo Scientific™ TRACE™ 1310 GC or Agilent 8890 GC.[7]

  • Column: A DB-5ms or DB-35ms capillary column is often used for separation.[1][8]

  • Injection: 1.0-μL sample volume is injected in splitless mode.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Temperature Program: An initial oven temperature of 80°C, ramped to 180°C, then to 240°C, followed by a post-run at 250°C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer like the Thermo Scientific™ TSQ™ Duo or Agilent 7010C GC/TQ operated in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.[7][8]

LC-MS/MS Experimental Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for the analysis of polar and non-volatile compounds, and can often analyze nonylphenols without derivatization.[6]

1. Sample Preparation (Crude Oil): [5]

  • Accurately weigh 0.02-0.1 g of the sample and spike with a surrogate standard.

  • Dilute the mixture with n-hexane to a final volume of 0.5 mL and vortex.

  • Apply the sample to an alumina column for normal-phase chromatographic separation.

  • Elute with dichloromethane followed by a dichloromethane and methanol mixture.

  • Collect the eluates for analysis.

2. Sample Preparation (Water): [9]

  • Acidify the sample to pH <2.

  • Perform Solid Phase Extraction (SPE) using a C18 cartridge.

  • Elute the analytes with a methanol/DCM solution.

  • Add a labeled internal standard to the extracts before analysis.

3. LC-MS/MS Analysis: [5]

  • Liquid Chromatograph: A system such as a Waters ACQUITY UPLC.

  • Column: A C18 column (e.g., Waters ACQUITY C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[5]

  • Mobile Phase: A binary gradient of an aqueous solution (e.g., 0.35% ammonia solution) and an organic solvent (e.g., methanol).[5]

  • Flow Rate: Typically around 0.4 mL/min.[5]

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap Exploris 240, equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[5]

  • Detection: Operated in Parallel Reaction Monitoring (PRM) mode for targeted quantification.

Experimental Workflow and Signaling Pathway

To visualize the analytical process, a general experimental workflow for the analysis of nonylphenols is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Water, Solid, etc.) extraction Extraction (LLE or SPE) sample->extraction cleanup Clean-up/Concentration extraction->cleanup chromatography Chromatographic Separation (GC or LC) cleanup->chromatography Inject ionization Ionization (EI or ESI) chromatography->ionization detection Mass Spectrometry (MS or MS/MS) ionization->detection quantification Quantification detection->quantification validation Validation quantification->validation

Fig. 1: General experimental workflow for nonylphenol analysis.

While a specific signaling pathway for this compound is not well-defined, alkylphenols are known endocrine disruptors that can exhibit estrogen-like properties.[7] This suggests a potential interaction with the estrogen signaling pathway, where they may act as agonists or antagonists to estrogen receptors, leading to downstream effects on gene expression and cellular function. Further research is needed to elucidate the precise molecular interactions of this compound.

References

Comparative Analysis of the Endocrine-Disrupting Effects of Different Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Nonylphenol (NP) is a widely used industrial chemical in the manufacturing of antioxidants, detergents, paints, and plastics.[1] However, its prevalence in the environment has raised significant concerns due to its classification as an endocrine-disrupting chemical (EDC).[2] Nonylphenol can mimic the natural hormone 17β-estradiol, primarily by binding to and activating estrogen receptors (ERs), which can lead to adverse effects on the reproductive and endocrine systems of both wildlife and humans.[1][3]

Commercially available nonylphenol is not a single compound but a complex mixture of approximately 20 different para-substituted isomers, which vary in the branching structure of their nine-carbon alkyl chain.[4][5] Crucially, the estrogenic potency and receptor binding affinity are not uniform across these isomers.[6] The specific structure of the nonyl side chain dramatically influences the biological activity, making isomer-specific analysis essential for accurate risk assessment and understanding the structure-activity relationship.[5][7] This guide provides a comparative analysis of the endocrine-disrupting effects of various nonylphenol isomers, supported by experimental data and detailed methodologies.

Structure-Activity Relationship: How Isomer Structure Dictates Estrogenic Potency

The estrogenic activity of nonylphenol isomers is strongly correlated with the structure of the alkyl side chain.[5] Key structural determinants include:

  • Branching at the α-Carbon: The degree of substitution at the carbon atom directly attached to the phenol ring (the α-carbon) is a critical factor. Isomers with an ethyl group at the α-position generally exhibit significantly higher estrogenic potency than those with a methyl group at the same position.[5][7]

  • Overall Chain Branching: Isomers with more branching in the alkyl side chain tend to have greater estrogenic potency and efficacy compared to linear or less branched isomers.[6][7] For instance, the linear 4n-NP isomer is often used as a reference but is not present in technical mixtures and is a very weak ER agonist.[4]

The following diagram illustrates the relationship between the structural features of nonylphenol isomers and their resulting estrogenic activity.

G cluster_0 Structural Features of Nonylphenol Isomers cluster_1 Resulting Estrogenic Potency High Branching High Degree of Alkyl Chain Branching High Potency High Estrogenic Potency High Branching->High Potency Ethyl Side Chain Ethyl Side Chain at α-Carbon Ethyl Side Chain->High Potency Methyl Side Chain Methyl Side Chain at α-Carbon Low Potency Low/Weak Estrogenic Potency Methyl Side Chain->Low Potency Linear Chain Linear Alkyl Chain (e.g., 4n-NP) Linear Chain->Low Potency G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα / ERβ) Dimer Activated Receptor Dimer ER->Dimer Dimerization NP Nonylphenol (Xenoestrogen) NP->ER Binds & Mimics E2 E2 17β-Estradiol (Endogenous Hormone) E2->ER Binds Dimer_n Activated Receptor Dimer Dimer->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) Gene Target Gene Transcription Transcription (mRNA Synthesis) Gene->Transcription Activation Response Altered Cellular Response (Endocrine Disruption) Transcription->Response Dimer_n->ERE Binds to DNA G cluster_assays Endpoint Measurement start Prepare NP Isomer Test Solutions culture Culture Estrogen-Sensitive Cells (e.g., MCF-7, MVLN) start->culture expose Expose Cells to NP Isomers and Controls (E2, Vehicle) culture->expose incubate Incubate for a Defined Period expose->incubate proliferation Cell Proliferation (E-screen Assay) incubate->proliferation reporter Reporter Gene Activity (e.g., Luciferase Assay) incubate->reporter binding Competitive Receptor Binding (Radioligand Assay) incubate->binding analysis Data Analysis: Calculate EC₅₀ / IC₅₀ / REP proliferation->analysis reporter->analysis binding->analysis end Comparative Assessment of Isomer Potency analysis->end

References

Inter-laboratory Comparison for the Quantification of 3,5-Dinonylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Experimental Protocols

The quantification of 3,5-Dinonylphenol typically involves extraction from the sample matrix, clean-up to remove interfering substances, and instrumental analysis. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Liquid Samples (e.g., Water): Solid-phase extraction (SPE) is a common technique used to concentrate the analyte and remove matrix interferences.[1][2] A C18 cartridge is often employed for this purpose. The sample is passed through the cartridge, and after washing, the analyte is eluted with an organic solvent like methanol or acetonitrile.[1][2]

  • Solid Samples (e.g., Soil, Food): Soxhlet extraction or solvent extraction with a mixture of hexane and acetone can be used.[3] This is often followed by a clean-up step using column chromatography with alumina or silica gel to remove lipids and other co-extractives.[1][4]

  • Internal Standards: To ensure accuracy and account for any losses during sample preparation and analysis, an isotopically labeled internal standard, such as ¹³C-labeled this compound, is typically added to the sample before extraction.[4]

2. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Nonylphenols are often derivatized before GC-MS analysis to increase their volatility and improve chromatographic performance.[5] Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique.

    • Separation: A capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of the isomers.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separation: Reversed-phase liquid chromatography with a C18 column is the most common separation technique.[1][7] A gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile is used.[1][7]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the ionization of this compound.[1]

    • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]

Data Presentation: Hypothetical Inter-laboratory Comparison

The following table summarizes the hypothetical results of an inter-laboratory comparison study for the quantification of this compound in a spiked water sample (concentration: 5 µg/L). The data is representative of the performance that can be expected from laboratories using GC-MS and LC-MS/MS methods, based on published literature for nonylphenol analysis.

LaboratoryMethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
Lab 1GC-MS0.51.5958
Lab 2GC-MS0.82.59212
Lab 3LC-MS/MS0.10.31025
Lab 4LC-MS/MS0.20.6987
Lab 5GC-MS0.61.89010
Lab 6LC-MS/MS0.150.51056

Statistical Analysis of Inter-laboratory Data

In a real inter-laboratory comparison, statistical methods such as Mandel's h and k statistics would be used to assess the consistency of the data between laboratories and the precision of each laboratory's measurements.[8] These statistics help to identify any laboratories that may have systematic errors or higher variability in their results.[8]

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Solid-Phase Extraction Spiking->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for this compound analysis by GC-MS.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Solid-Phase Extraction Spiking->Extraction LC_Injection LC Injection Extraction->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for this compound analysis by LC-MS/MS.

While a formal inter-laboratory comparison study for this compound is not publicly available, the existing analytical methodologies for nonylphenol isomers provide a strong foundation for its accurate quantification. Laboratories employing either GC-MS or LC-MS/MS can achieve low detection limits and good precision and accuracy. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. Participation in proficiency testing programs, when available, is highly recommended to ensure the quality and comparability of analytical results. This guide serves as a valuable resource for researchers and scientists by outlining the key experimental protocols and expected performance characteristics for the quantification of this compound.

References

A Comparative Guide to the Antioxidant Efficacy of 3,5-Dinonylphenol and Other Alkylphenols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to compare the antioxidant efficacy of 3,5-Dinonylphenol against other alkylphenols. Due to a lack of direct comparative studies in published literature, this document outlines the standard experimental protocols and data presentation formats necessary to conduct such an evaluation.

Mechanism of Antioxidant Action for Alkylphenols

Alkylphenols, like other phenolic compounds, exert their antioxidant effects primarily through free radical scavenging.[1][2] The hydroxyl (-OH) group attached to the aromatic ring can donate a hydrogen atom to a highly reactive free radical, neutralizing it and thus terminating the oxidative chain reaction.[3][4] The resulting alkylphenol radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring, which prevents it from propagating further radical reactions.[5]

cluster_0 Free Radical Scavenging by a Phenolic Antioxidant Alkylphenol Alkylphenol (Ar-OH) NeutralizedMolecule Neutralized Molecule (RH) Alkylphenol->NeutralizedMolecule H Atom Donation AlkylphenolRadical Stable Alkylphenol Radical (Ar-O•) Alkylphenol->AlkylphenolRadical FreeRadical Free Radical (R•) FreeRadical->NeutralizedMolecule

Caption: Free radical scavenging mechanism of a phenolic antioxidant.

Hypothetical Performance Comparison

To effectively compare the antioxidant efficacy of various alkylphenols, quantitative data from standardized assays should be compiled. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity. The following table provides a hypothetical comparison.

Alkylphenol Antioxidant Assay IC50 (µg/mL) *
This compoundDPPH Radical Scavenging AssayData to be determined
ABTS Radical Cation Decolorization AssayData to be determined
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging AssayData to be determined
ABTS Radical Cation Decolorization AssayData to be determined
4-NonylphenolDPPH Radical Scavenging AssayData to be determined
ABTS Radical Cation Decolorization AssayData to be determined

*IC50 values are concentration-dependent and should be determined experimentally.

Experimental Workflow for Efficacy Comparison

A systematic workflow is crucial for obtaining reliable and comparable data. The process involves preparing the test compounds, running the antioxidant assays, and analyzing the results to determine key efficacy metrics like the IC50 value.

cluster_1 Experimental Workflow for Antioxidant Efficacy Comparison A Prepare Stock Solutions of Alkylphenols (e.g., this compound, BHT, Nonylphenol) B Prepare Serial Dilutions of each Alkylphenol A->B C Perform Antioxidant Assays (e.g., DPPH, ABTS) B->C D Measure Absorbance using a Spectrophotometer C->D E Calculate Percentage Inhibition of Radical Scavenging D->E F Plot Inhibition vs. Concentration and Determine IC50 Values E->F G Compare IC50 Values to Determine Relative Efficacy F->G

Caption: Workflow for comparing the antioxidant efficacy of alkylphenols.

Experimental Protocols

The following are detailed methodologies for two common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing the purple-colored DPPH solution to be reduced to the yellow-colored diphenylpicrylhydrazine.[6][7]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound and other alkylphenols)

  • Positive control (e.g., Ascorbic acid or Butylated Hydroxytoluene)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Working Solution:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[8]

    • Store the solution in a dark bottle and at a low temperature to prevent degradation.

    • The working solution should be freshly prepared for each assay.[8]

  • Sample Preparation:

    • Prepare a stock solution of each alkylphenol in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of each sample dilution (e.g., 20 µL).[9]

    • Add the DPPH working solution to each well (e.g., 200 µL).[9]

    • Prepare a blank sample containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[7]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm.[7]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage inhibition against the concentration of the alkylphenol to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[10][11]

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS) or water

  • Test compounds (this compound and other alkylphenols)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[13]

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[11]

  • Sample Preparation:

    • Prepare a stock solution of each alkylphenol in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

  • Assay Protocol:

    • Add a small volume of each sample dilution (e.g., 10 µL) to a 96-well plate.

    • Add the diluted ABTS•+ solution (e.g., 200 µL) to each well.[11]

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[11]

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage inhibition against the concentration of the alkylphenol to determine the IC50 value.

References

The Dichotomy of 3,5-Dinonylphenol Exposure: An In Vivo vs. In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the biological effects of 3,5-Dinonylphenol reveals a significant data gap in scientific literature. While robust in vivo and in vitro data exists for other nonylphenol isomers, particularly 4-nonylphenol, specific toxicological and mechanistic studies on this compound are notably scarce. This guide, therefore, synthesizes the available data on nonylphenol and its isomers as a surrogate to provide a comparative overview of potential in vivo and in vitro effects, with the critical caveat that isomer-specific variations in biological activity are likely.

Nonylphenols are a group of organic compounds with widespread industrial applications, leading to their prevalence as environmental contaminants.[1] Concerns over their potential as endocrine disruptors and their impact on human health have prompted extensive research.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the in vivo and in vitro effects of nonylphenol exposure, drawing from studies on various isomers to infer the potential impacts of this compound.

In Vivo Effects of Nonylphenol Exposure

Animal studies provide a systemic overview of the potential physiological and toxicological effects of nonylphenol exposure.

Toxicity: Acute oral toxicity of nonylphenol derivatives in rats has been reported with an LD50 value greater than 2000 mg/kg body weight.[3] Sub-lethal effects observed following acute oral exposure in animal studies include neurological symptoms such as ataxia, tremor, and lethargy.[3] Repeated dose toxicity studies in rats have shown kidney effects at doses of 15 mg/kg bw/day.[3]

Endocrine Disruption: Nonylphenols are recognized as endocrine-disrupting chemicals. In vivo studies have demonstrated their potential to interfere with the endocrine system. For instance, one study on zebrafish embryos showed that a nonylphenol isomer, 353-NP, exhibited significant toxicity, causing both lethal and non-lethal malformations during development.[4]

Neurotoxicity: In vivo studies have indicated that nonylphenol can have neurotoxic effects. Prenatal exposure in rats has been shown to activate microglia and induce nitric oxide production in the offspring, suggesting a potential for neuroinflammation.[5]

In Vitro Effects of Nonylphenol Exposure

In vitro studies using cell cultures offer a more controlled environment to investigate the cellular and molecular mechanisms of nonylphenol's action.

Cytotoxicity: The cytotoxic effects of phenols have been evaluated in various cell lines. Studies have shown that the toxicity of different phenol compounds can vary, with some inducing cell death at specific concentrations.[6] For example, in vitro exposure of human intestinal epithelial cells (Caco-2) to 4-nonylphenol resulted in decreased cell viability and mitochondrial dysfunction.

Endocrine Disruption: The endocrine-disrupting potential of nonylphenol has been extensively studied in vitro. These compounds have been shown to act as agonists for the estrogen receptor (ER) and antagonists for the androgen receptor (AR).[7][8] They can also inhibit aromatase activity, an enzyme crucial for estrogen synthesis.[7][8]

Mechanisms of Action: In vitro studies have been instrumental in elucidating the molecular pathways affected by nonylphenol. Exposure has been linked to the induction of oxidative stress, apoptosis (programmed cell death), and the activation of specific signaling pathways.[5] For instance, in neuronal cells, nonylphenol has been shown to induce apoptosis by increasing the expression of caspase-3 and causing the loss of mitochondrial membrane potential.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the toxicity and endocrine-disrupting effects of various nonylphenol isomers. It is important to reiterate that these values may not be directly applicable to this compound.

Table 1: In Vivo Toxicity Data for Nonylphenol Derivatives

CompoundSpeciesRouteEndpointValueReference
Phenol, nonyl derivatives, sulfidesRatOralLD50>2000 mg/kg bw[3]
353-NonylphenolZebrafish (embryo)WaterEC50 (lethal)6.7 mg/L[4]

Table 2: In Vitro Endocrine Disrupting Activity of 4-n-Nonylphenol

AssayCell LineEndpointEffective ConcentrationReference
Estrogen Receptor (ER) AgonismCHO-K1TransactivationEC50 ~3 µM[7]
Androgen Receptor (AR) AntagonismCHO-K1TransactivationIC50 ~10 µM[7]
Aromatase InhibitionJEG-3ActivityIC50 ~5 µM[7]

Experimental Protocols

Zebrafish Embryo Test for Acute Toxicity

This protocol is based on the methodology described for testing 353-Nonylphenol.[4]

  • Test Organisms: Zebrafish (Danio rerio) embryos.

  • Exposure: Fertilized eggs are exposed to a range of concentrations of the test substance in multi-well plates.

  • Duration: The test is typically conducted over a 96-hour period.

  • Endpoints: Lethal endpoints (coagulation of embryos, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and non-lethal malformations are recorded at specific time points.

  • Data Analysis: The concentration-response data is used to calculate the No-Observed-Effect-Concentration (NOEC), Lowest-Observed-Effect-Concentration (LOEC), and the median effective concentration (EC50).

In Vitro Cytotoxicity Assay (MTT Assay)

This is a common method to assess cell viability.

  • Cell Culture: Human cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are exposed to various concentrations of the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is a purple-colored product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Receptor Transactivation Assays

These assays are used to determine if a chemical can activate or inhibit a specific nuclear receptor.[7][8]

  • Cell Line: A mammalian cell line (e.g., CHO-K1) is used.

  • Transfection: The cells are transiently transfected with two plasmids: one expressing the receptor of interest (e.g., ERα or AR) and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive element.

  • Exposure: The transfected cells are exposed to the test chemical.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates receptor agonism, while a decrease in the presence of a known agonist indicates antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the effects of nonylphenol and a general workflow for in vitro toxicity testing.

NP Nonylphenol ROS Reactive Oxygen Species (ROS) NP->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Triggers

Nonylphenol-induced apoptosis pathway.

NP Nonylphenol ER Estrogen Receptor (ER) NP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Gene Expression ERE->Gene Regulates Effects Endocrine Disrupting Effects Gene->Effects

Estrogenic action of Nonylphenol.

cluster_0 In Vitro Toxicity Testing A Cell Culture B Exposure to This compound A->B C Cytotoxicity Assay (e.g., MTT) B->C D Mechanistic Assays (e.g., ROS, Apoptosis) B->D E Data Analysis C->E D->E

General workflow for in vitro toxicity assessment.

Conclusion

The available scientific literature provides a substantial body of evidence on the in vivo and in vitro effects of nonylphenol and its isomers. These compounds have been shown to exert toxicity, disrupt the endocrine system, and induce cellular stress responses. However, a significant knowledge gap exists specifically for this compound. While the data presented in this guide for other nonylphenol isomers can serve as a preliminary reference, it is crucial for future research to focus on the isomer-specific toxicological and mechanistic profiles of this compound. Such studies are essential for accurate risk assessment and a comprehensive understanding of its potential impact on human health and the environment.

References

A Comparative Analysis of the Environmental Persistence of 3,5-Dinonylphenol and Other Persistent Organic Pollutants

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The environmental persistence of chemical compounds is a critical consideration in regulatory assessment and product development. Persistent organic pollutants (POPs) are compounds that resist degradation and can remain in the environment for extended periods, posing potential risks to ecosystems and human health. This guide provides a comparative assessment of the environmental persistence of 3,5-Dinonylphenol against well-characterized POPs, including Dichlorodiphenyltrichloroethane (DDT), Polychlorinated Biphenyls (PCBs), and 2,3,7,8-Tetrachlorodibenzodioxin (TCDD).

Disclaimer: Specific environmental persistence data for the this compound isomer is limited in publicly available literature. Therefore, data for branched nonylphenol is used as a surrogate in this guide, and this limitation should be considered when interpreting the presented information.

Data Presentation: Comparative Environmental Persistence Metrics

The following tables summarize key quantitative data for the environmental persistence of the selected compounds. These metrics are crucial for understanding their behavior and potential for long-term environmental impact.

CompoundHalf-Life in SoilHalf-Life in WaterBioaccumulation/Bioconcentration Factor (BCF/BAF)
Branched Nonylphenol Biodegradation half-lives in soil can range from a few days to nearly one hundred days[1].The half-life in surface water is estimated to be around 30 days[2].BCF values in fish have been reported to range from 74 to 26,000 L/kg[3][4].
DDT 2 to 15 years[5][6][7]Approximately 150 years[3][5][6]High potential for bioaccumulation.
PCBs Can persist for decades.Can persist for decades.BAFs can be 1-3 orders of magnitude higher than predicted by simple partitioning and can exceed 5000 L/kg[8].
TCDD (Dioxin) Estimated to be 9.1 years in contaminated soil.Persistent in water and sediments.High potential for bioaccumulation.
CompoundAcute Oral Toxicity (LD50 in rats)
Branched Nonylphenol 1200 to 2400 mg/kg for males and 1600 to 1900 mg/kg for females[6]. Other reported values range from 580 to 1620 mg/kg[6].
DDT 113 to 800 mg/kg.
PCBs Varies depending on the congener mixture.
TCDD (Dioxin) Highly variable depending on the animal species, with reported LD50 values in rats ranging from 164 to 340 µg/kg.

Experimental Protocols: Standardized Testing Methodologies

The data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure consistency and comparability of data across different studies and laboratories.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Representative soil samples are collected, sieved (2 mm), and characterized (pH, organic carbon content, texture).

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a concentration relevant to its expected environmental exposure.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content for a period of up to 120 days[6]. For aerobic conditions, the flasks are continuously aerated. For anaerobic conditions, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anoxia.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT50).

OECD 305: Bioaccumulation in Fish

This guideline assesses the potential for a chemical to accumulate in fish from water (bioconcentration) or through their diet (biomagnification).

Methodology:

  • Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.

  • Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of the test substance in water (for bioconcentration) or in their food (for biomagnification) for a defined period, typically 28 days[8].

  • Depuration Phase (Elimination): After the exposure phase, the fish are transferred to a clean environment (clean water or clean food) and observed for a further period to measure the rate at which the substance is eliminated from their bodies.

  • Sampling and Analysis: Fish and water (or food) samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the samples is determined using appropriate analytical methods.

  • Data Analysis: The Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water or food at steady state. Kinetic models can also be used to determine the uptake and depuration rate constants.

OECD 425: Acute Oral Toxicity - Up-and-Down Procedure

This method is used to determine the median lethal dose (LD50) of a substance following a single oral dose, while minimizing the number of animals used.

Methodology:

  • Animal Selection: A small number of rodents, typically rats, are used.

  • Dosing: A single animal is dosed with the test substance at a level estimated to be near the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality over a period of up to 14 days[8].

  • Sequential Dosing: The dose for the next animal is adjusted up or down based on the outcome for the previous animal. If the previous animal survived, the next animal receives a higher dose. If the previous animal died, the next animal receives a lower dose. This continues sequentially.

  • Data Analysis: The LD50 is calculated using a statistical method (maximum likelihood estimation) based on the pattern of survivals and mortalities at the different dose levels.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways affected by these pollutants and a typical experimental workflow for assessing environmental persistence.

experimental_workflow cluster_soil Soil Persistence (OECD 307) cluster_bio Bioaccumulation (OECD 305) cluster_tox Acute Toxicity (OECD 425) soil_prep Soil Preparation & Characterization soil_app Test Substance Application soil_prep->soil_app soil_incubate Incubation (Aerobic/Anaerobic) soil_app->soil_incubate soil_sample Sampling & Extraction soil_incubate->soil_sample soil_analysis Analysis (e.g., HPLC) soil_sample->soil_analysis soil_calc Half-Life Calculation soil_analysis->soil_calc bio_acclimate Fish Acclimation bio_uptake Uptake Phase bio_acclimate->bio_uptake bio_depurate Depuration Phase bio_uptake->bio_depurate bio_sample Fish & Water Sampling bio_uptake->bio_sample bio_depurate->bio_sample bio_analysis Analysis bio_sample->bio_analysis bio_calc BCF/BAF Calculation bio_analysis->bio_calc tox_animal Animal Selection tox_dose Sequential Dosing tox_animal->tox_dose tox_observe Observation tox_dose->tox_observe tox_observe->tox_dose tox_calc LD50 Calculation tox_observe->tox_calc

Caption: Experimental workflows for assessing environmental persistence.

AhR_Pathway TCDD TCDD / PCB AhR AhR TCDD->AhR Binds ARNT ARNT AhR->ARNT Dimerizes with Nucleus Nucleus AhR->Nucleus Translocates HSP90 HSP90 HSP90->AhR DRE DRE ARNT->DRE Binds to Gene Gene Transcription DRE->Gene Response Toxic Response Gene->Response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

ER_Pathway NP This compound ER Estrogen Receptor (ER) NP->ER Binds ER->ER Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) ER->ERE Binds to HSP Heat Shock Proteins HSP->ER Gene Gene Transcription ERE->Gene Response Endocrine Disruption Gene->Response

Caption: Estrogen Receptor (ER) signaling pathway.

References

Navigating the Endocrine Disrupting Potential of Nonylphenols: A Comparative Analysis of Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of nonylphenol isomers, with a focus on the statistical interpretation of bioassay results. While specific experimental data for 3,5-Dinonylphenol is limited in publicly available literature, this guide summarizes the known effects of other nonylphenol isomers to offer insights into potential biological activities and the methodologies used for their assessment.

Nonylphenols, a group of synthetic organic compounds, are widely used in industrial and consumer products. Their structural similarity to endogenous estrogens has raised concerns about their potential to disrupt the endocrine system. Technical mixtures of nonylphenol are complex, containing over 100 different isomers, with the 4-substituted nonylphenols being the most predominant. The biological activity of these isomers can vary significantly depending on the structure of the nonyl group. This guide explores the estrogenic, antiandrogenic, and cytotoxic effects of nonylphenol isomers and details the experimental protocols used to evaluate these endpoints.

Comparative Bioactivity of Nonylphenol Isomers

The endocrine-disrupting effects of nonylphenols are primarily attributed to their interaction with nuclear receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR). The potency of this interaction, however, is highly dependent on the specific isomeric structure.

Estrogenic Activity

Studies have consistently demonstrated the estrogenic activity of various nonylphenol isomers. This activity is typically assessed through in vitro assays, such as receptor binding assays and cell proliferation assays using estrogen-responsive cell lines like MCF-7, and in vivo assays like the uterotrophic bioassay in rodents.

One study found that the most estrogenic nonylphenol isomer was approximately 2 to 4 times more active than the technical nonylphenol mixture[1]. Another study reported that the estrogenic potency of six different nonylphenol isomers varied, with one isomer (p353-NP) showing similar potency to the technical mixture, while others were less potent[2][3]. The linear form, 4n-NP, which is often used as a reference, is not present in the technical mixture and shows weak estrogenic activity[2][3]. Chlorination of nonylphenol isomers, a process that can occur during water treatment, can also alter their estrogenic potency, with some chlorinated derivatives showing decreased activity compared to the parent compounds[4].

Antiandrogenic Activity

In addition to estrogenic effects, some nonylphenol isomers have been shown to exhibit antiandrogenic activity, meaning they can block the action of androgens like testosterone. This is a significant concern as it can impact male reproductive health.

Research has shown that technical mixtures of nonylphenol and some of its isomers can act as androgen receptor antagonists[4]. Similar to estrogenicity, the antiandrogenic potency can be influenced by chlorination, with some chlorinated derivatives showing lower antiandrogenic activity than the parent isomers[4].

Cytotoxicity

At higher concentrations, nonylphenols can induce cytotoxicity. This is an important consideration in risk assessment, as it defines the upper limit of exposure before overt cellular damage occurs. Cytotoxicity is often evaluated using assays that measure cell viability, such as the MTT assay or the LDH release assay.

Quantitative Data Summary

The following table summarizes the reported bioactivities of various nonylphenol isomers and related compounds from different bioassays. It is important to note the absence of specific data for this compound.

Compound/IsomerBioassayEndpointResultReference
Technical NonylphenolYeast Estrogen Screen (YES)Estrogenic Activity (EC50)Varies by mixture[1]
p353-NPMVLN transcriptional activationEstrogenic PotencySimilar to technical mixture[2][3]
p22-NP, p262-NP, 4n-NPMVLN transcriptional activationEstrogenic PotencyWeak ER agonists[2][3]
Chlorinated NP IsomersYeast Estrogen Screen (YES)Estrogenic PotencyDecreased compared to parent[4]
Technical NonylphenolYeast Androgen Screen (YAS)Antiandrogenic ActivityPositive response[4]
Chlorinated NP IsomersYeast Androgen Screen (YAS)Antiandrogenic PotencyLower than parent isomers[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of endocrine-disrupting chemicals. The following are summaries of key assays mentioned in the literature.

Uterotrophic Bioassay (OECD Test Guideline 440)

The uterotrophic bioassay is an in vivo screening test for estrogenic properties of a chemical[5][6][7][8][9].

  • Principle: This assay is based on the increase in uterine weight (uterotrophic response) in female rodents following exposure to a substance with estrogenic activity.

  • Animal Model: Immature or ovariectomized adult female rats or mice are used.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups (at least 6 animals per group)[5].

    • The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection[5].

    • A positive control (e.g., ethinylestradiol) and a vehicle control are run concurrently.

    • Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight)[5].

  • Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response[5].

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test chemical to compete with a natural androgen for binding to the androgen receptor.

  • Principle: The assay measures the displacement of a radiolabeled androgen (e.g., [3H]R1881) from the androgen receptor by the test compound.

  • Materials: Rat ventral prostate cytosol or a recombinant androgen receptor, radiolabeled androgen, and the test compound.

  • Procedure:

    • A fixed concentration of the androgen receptor and the radiolabeled androgen are incubated with varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated.

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50). A lower IC50 value indicates a higher binding affinity.

MCF-7 Cell Proliferation Assay (E-SCREEN)

The MCF-7 human breast cancer cell line is estrogen-responsive and is widely used to screen for chemicals with estrogenic or antiestrogenic activity[10][11][12][13][14].

  • Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells.

  • Procedure:

    • MCF-7 cells are cultured in a medium free of phenol red (which has weak estrogenic activity) and supplemented with charcoal-stripped serum to remove endogenous estrogens.

    • Cells are seeded in multi-well plates and exposed to various concentrations of the test compound for a defined period (e.g., 6 days).

    • A positive control (e.g., 17β-estradiol) and a vehicle control are included.

    • Cell proliferation is measured using various methods, such as direct cell counting, sulforhodamine B (SRB) assay, or measuring DNA synthesis (e.g., BrdU incorporation).

  • Data Analysis: A dose-dependent increase in cell number compared to the vehicle control indicates estrogenic activity. The concentration that produces a half-maximal proliferative effect (EC50) can be calculated.

Signaling Pathways and Experimental Workflows

The endocrine-disrupting activities of nonylphenols are mediated through complex signaling pathways. Understanding these pathways is essential for interpreting bioassay results and predicting potential adverse effects.

Caption: Estrogen Receptor (ER) Signaling Pathway.

Androgen_Receptor_Signaling cluster_nucleus Nucleus NP Nonylphenol AR Androgen Receptor (AR) NP->AR Binds & Blocks Androgen Androgen Androgen->AR AR_Androgen AR-Androgen Complex AR_Androgen_dimer AR-Androgen Dimer AR_Androgen->AR_Androgen_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Androgen_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates

Caption: Antiandrogenic Action of Nonylphenol.

Experimental_Workflow_Uterotrophic start Start: Immature/OVX Rodents dosing Daily Dosing (3 days) - Vehicle Control - Positive Control (e.g., EE2) - Test Compound (e.g., Nonylphenol) start->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Uterine Dissection necropsy->dissection weighing Uterine Weighing (Wet & Blotted) dissection->weighing analysis Statistical Analysis (Comparison to Vehicle Control) weighing->analysis end End: Assessment of Estrogenicity analysis->end

Caption: Experimental Workflow for the Uterotrophic Bioassay.

Conclusion and Future Directions

The available evidence strongly indicates that various nonylphenol isomers possess endocrine-disrupting properties, primarily through estrogenic and antiandrogenic mechanisms. However, the lack of specific bioassay data for this compound underscores a significant data gap. Future research should prioritize the systematic evaluation of individual nonylphenol isomers, including this compound, to accurately assess their potential risks to human health and the environment. A comprehensive understanding of the structure-activity relationships among these isomers is crucial for developing robust regulatory frameworks and for guiding the development of safer alternatives. The use of standardized and validated bioassays, as detailed in this guide, will be instrumental in achieving these goals.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dinonylphenol: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dinonylphenol, a compound that requires careful management due to its potential health and environmental hazards.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to understand the hazards associated with this compound. This substance is classified as a hazardous chemical that can cause skin irritation and serious eye damage.[1] It is also recognized as being toxic to aquatic life.[1] Some forms of nonylphenol are suspected of damaging fertility or the unborn child and can cause severe skin burns.[2][3][4][5]

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN 166 or NIOSH (US) standards.[5][6]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[3][6] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[5][6] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance being handled.[5]

  • Respiratory Protection: If vapors or aerosols are generated, or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., type ABEK under EU standards).[2][5]

Emergency First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[2][8] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs or persists, get medical advice.[1][8]

  • In Case of Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and call a poison center or doctor immediately.[1][2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[2][4][6] Call a physician or poison control center immediately.[6]

Quantitative Hazard Data for Nonylphenol Isomers

The following table summarizes key quantitative data for nonylphenol, providing a reference for its toxicological and physical properties. It's important to note that data may vary slightly between different isomers and sources.

PropertyValueSource
Acute Oral Toxicity (LD50) 1,412 mg/kg (Rat)[2]
Skin Corrosion/Irritation Causes burns (Rabbit, 4h)[2]
Serious Eye Damage/Irritation Corrosive (Rabbit, 72h)[2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[2][3][4][5]
Molar Mass 220.35 g/mol [5][9]
Appearance Light yellow viscous liquid[9]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[10][11] The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle-to-grave."[10][11] Generators of waste are responsible for determining if their waste is hazardous and ensuring it is managed correctly.[10][12]

Step 1: Waste Identification and Classification

First, confirm that the waste is this compound. Do not mix it with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office. Based on its properties, this chemical should be treated as hazardous waste.

Step 2: Spill Containment and Cleanup

In the event of a spill, immediate action is required to prevent it from spreading.

  • Ventilation: Ensure the area is well-ventilated.[1][6]

  • Containment: Stop the flow of material if it is safe to do so.[1] Use non-combustible absorbent materials like sand, earth, or vermiculite to contain the spill.[1][8] Cover drains to prevent the product from entering them.[2][3]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[5] Following product recovery, flush the area with water.[1]

Step 3: Containerization and Labeling

Proper containerization is critical for safe storage and transport.

  • Container Selection: Use the original container if possible, or a compatible, tightly closed container.[1][6] The container must be in good condition and not leaking.[13]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should identify the contents (this compound). Include any relevant hazard warnings (e.g., "Corrosive," "Environmental Hazard"). This is a requirement for transportation and disposal.[10]

Step 4: Temporary Storage

Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1] The storage area should be cool, dry, and well-ventilated.[6][8] Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

Step 5: Final Disposal

Hazardous waste cannot be disposed of in regular trash or down the drain.[6][13]

  • Engage a Licensed Professional: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] Contact your organization's EHS department to arrange for pickup.

  • Manifesting: For any off-site transport of hazardous waste, a manifest is required to track it from the generation point to its final disposal facility.[12][13] Your EHS department will typically handle this paperwork.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national regulations to protect human health and the environment.[1][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: Waste this compound Generated identify Step 1: Identify Waste & Confirm Hazards start->identify spill_check Is there a spill? identify->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Wear Full PPE 2. Contain with Absorbent 3. Collect in a Sealable Container spill_check->spill_procedure Yes ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill_check->ppe No spill_procedure->ppe containerize Step 3: Containerize Waste in a Labeled, Sealed Container ppe->containerize labeling Label Container: 'Hazardous Waste' 'this compound' 'Corrosive, Environmental Hazard' containerize->labeling storage Step 4: Store in Designated Secondary Containment Area containerize->storage contact_ehs Step 5: Contact EHS for Pickup & Complete Waste Manifest storage->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dinonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,5-Dinonylphenol

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Overview

This compound, and its related isomers, are corrosive and pose significant health and environmental risks. The substance can be absorbed through the skin, inhalation, and ingestion.[1] It is known to cause severe skin burns and serious eye damage, potentially leading to blindness.[1][2][3] Inhalation of aerosols may lead to lung edema, with symptoms that can be delayed.[1] Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[4][5][6] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Exposure Data

Proper selection and use of PPE are critical to prevent exposure. The following tables summarize the required equipment and known exposure-related data.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale & Citation
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton). Required to prevent skin contact, which can cause severe burns. Gloves must be inspected before use.[5][7][8]
Eye & Face Protection Tightly fitting safety goggles with side-shields and a face shield. Protects against splashes that can cause severe, irreversible eye damage.[2][7][8]
Body Protection Fire/flame-resistant and impervious clothing, including a lab coat, long sleeves, and long pants. A chemical-resistant apron is required if there is a splash risk. Provides a barrier against skin contact and burns.[7][8]
Footwear Closed-toe, chemical-resistant shoes. Protects feet from spills.[8]

| Respiratory Protection | Required when vapors or aerosols are generated. Use local exhaust ventilation or a NIOSH/MSHA-approved respirator. | Prevents inhalation of corrosive aerosols that can cause respiratory tract damage and lung edema.[1][9][10] |

Table 2: Exposure Limits and Physical Properties

Parameter Value Source
Occupational Exposure Limits No specific exposure limits have been established for Dinonylphenol. [2]
Appearance Colorless to pale-yellow, viscous liquid. [1][11]
Odor Slight phenolic odor. [11]
Boiling Point ~320 °C (~608 °F) [1]
Flash Point 213.8 °C (416.8 °F) [2]

| Solubility in Water | Insoluble. |[1][11] |

Operational and Disposal Plans

The following step-by-step protocols provide direct guidance for handling, spill management, and disposal of this compound.

Engineering Controls and Safe Work Practices
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][8]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible within a 10-second travel distance and in the same room.[4][8]

  • Work Practices: Never work alone when handling this chemical.[8] Avoid all contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after completing work.[2]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all required engineering controls are operational and all necessary PPE is available and inspected for integrity.[5][7]

  • Donning PPE: Put on all required PPE as specified in Table 1, ensuring gloves have no tears or punctures.

  • Chemical Handling: Conduct all transfers and manipulations of this compound inside a chemical fume hood. Use non-sparking tools to prevent ignition.[7]

  • Post-Handling: Tightly close all containers immediately after use.[7]

  • Decontamination: Wipe down the work area. Remove PPE carefully to avoid contaminating skin.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.

Storage Requirements
  • Store containers in a cool, dry, and well-ventilated area.[2][7]

  • Keep containers tightly closed to prevent leaks or spills.[4]

  • Store in a locked cabinet or area, segregated from incompatible materials such as strong oxidants, sulfuric acid, nitric acid, and alkalis.[1][2]

Emergency Procedures

Spill Management Protocol

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Wear PPE: Don the full required PPE, including respiratory protection, before re-entering the area.[11]

  • Containment: Prevent the spill from spreading or entering drains.[7][9]

  • Absorption: Cover and absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth.[1][2]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[7][11]

  • Decontamination: Clean the spill area thoroughly.

First-Aid Procedures

  • If on Skin: Immediately remove all contaminated clothing.[4] Rinse the affected skin with plenty of water or shower for at least 15-30 minutes.[7][12] Seek immediate medical attention.[4][6]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][7] Remove contact lenses if present and easy to do.[2] Call an ophthalmologist or seek immediate medical attention.[2][9]

  • If Inhaled: Move the victim to fresh air and keep them at rest.[4][7] If breathing is difficult, administer oxygen.[7] Seek immediate medical attention, as symptoms like pulmonary edema can be delayed.[1][4]

  • If Swallowed: Rinse mouth thoroughly with water.[7] Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.[7] Call a Poison Control Center or doctor immediately.[4][7]

Disposal Plan
  • All waste materials, including contaminated absorbents and disposable PPE, must be considered hazardous waste.

  • Dispose of contents and containers at an approved waste disposal facility.[4][7]

  • Disposal must be conducted in strict accordance with all applicable local, regional, and national environmental regulations.[2] Do not allow the chemical to be released into the environment.[2][7]

Workflow Visualization

The following diagram illustrates the required workflow for safely handling this compound, from initial preparation to final waste disposal.

G prep 1. Preparation & Risk Assessment ppe 2. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep->ppe Proceed handling 3. Chemical Handling (Inside Fume Hood) ppe->handling Proceed storage 4. Secure Storage (Tightly Closed, Ventilated, Segregated) handling->storage Post-Use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure decon 5. Decontamination (Clean Work Area, Doff PPE) storage->decon Proceed disposal 6. Waste Disposal (Labelled, Sealed Hazardous Waste) decon->disposal Proceed spill_response EMERGENCY SPILL RESPONSE (Evacuate, Contain, Absorb, Collect) spill->spill_response Activate Protocol spill_response->disposal Collect Waste first_aid FIRST AID (Remove, Rinse, Seek Medical Aid) exposure->first_aid Activate Protocol

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.